Technical Documentation Center

3-(Piperazin-1-yl)phenol hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(Piperazin-1-yl)phenol hydrochloride

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Structural Analysis of 3-(Piperazin-1-yl)phenol Hydrochloride

Abstract This technical guide provides a comprehensive framework for the structural elucidation and analytical characterization of 3-(Piperazin-1-yl)phenol hydrochloride, a molecule of interest in pharmaceutical developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation and analytical characterization of 3-(Piperazin-1-yl)phenol hydrochloride, a molecule of interest in pharmaceutical development and chemical synthesis. For drug development professionals, researchers, and scientists, establishing an unambiguous molecular structure is a foundational requirement for intellectual property, regulatory submission, and understanding structure-activity relationships (SAR). This document moves beyond a simple listing of techniques, offering a logically structured workflow that integrates spectroscopic, chromatographic, and crystallographic methods. We delve into the causality behind experimental choices, providing detailed, field-tested protocols and data interpretation strategies to ensure a self-validating analytical system. The guide is grounded in authoritative references and visual aids to create a practical and scientifically rigorous resource.

Introduction: The Imperative for Unambiguous Characterization

The structural integrity of any active pharmaceutical ingredient (API) or intermediate is the bedrock of its development. For a molecule like 3-(Piperazin-1-yl)phenol hydrochloride, which contains multiple functional groups—a phenol, a secondary amine, a tertiary amine, and an aromatic ring—the potential for isomerism and impurities necessitates a multi-faceted analytical approach. The presence of the piperazine moiety, a common pharmacophore, makes this class of compounds particularly relevant in medicinal chemistry.[1]

The hydrochloride salt form is frequently employed to improve the solubility and stability of parent compounds.[2] However, its presence introduces specific analytical considerations, particularly in spectroscopic and crystallographic analysis. This guide presents an integrated strategy to confirm not only the covalent structure but also the salt form and overall purity, ensuring a complete and trustworthy characterization.

Physicochemical Properties Summary

A foundational step in any analysis is the compilation of known physicochemical properties. This data provides a reference baseline for subsequent experimental observations.

PropertyValueSource
Chemical Name 3-(Piperazin-1-yl)phenol hydrochlorideN/A
CAS Number 1621881-59-1[3]
Molecular Formula C₁₀H₁₅ClN₂O[3]
Molecular Weight 214.69 g/mol [3]
Free Base CAS 59817-32-2[4][5]
Free Base Formula C₁₀H₁₄N₂O[4][5]
Free Base M.W. 178.24 g/mol [5]
Free Base M.P. 205-221 °C[4][5]

Integrated Analytical Workflow

A robust structural elucidation is not a linear process but an integrated workflow where each technique provides complementary information. The following diagram illustrates a logical approach, starting from initial identity and purity checks and progressing to definitive structural confirmation.

Structural_Elucidation_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Detailed Structural Connectivity cluster_2 Phase 3: Absolute Structure & Solid-State Characterization cluster_3 Phase 4: Final Validation LCMS LC-MS Analysis (Purity & Mass Confirmation) NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) LCMS->NMR Mass Confirmed Purity >98% FTIR FT-IR Spectroscopy (Functional Group ID) FTIR->NMR Key Groups Present XRAY Single-Crystal X-ray Diffraction (SC-XRD) NMR->XRAY Structure Consistent REPORT Comprehensive Structural Report NMR->REPORT Connectivity Confirmed SSNMR Solid-State NMR (³⁵Cl SSNMR - Optional) XRAY->SSNMR Polymorph Screening XRAY->REPORT Absolute Structure Determined SSNMR->REPORT Solid Form Characterized

Caption: Integrated workflow for the structural elucidation of small molecules.

Spectroscopic Analysis: Decoding the Molecular Signature

Spectroscopic techniques are indispensable for piecing together the molecular puzzle. They provide detailed information on the chemical environment of atoms and the nature of chemical bonds.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry serves as the initial checkpoint to confirm the molecular weight of the parent compound. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. The reason for this is that ESI is a soft ionization technique that allows the intact, protonated free base [M+H]⁺ to be observed, providing a direct readout of the molecular weight of the organic moiety.

Expected Results: For 3-(Piperazin-1-yl)phenol (free base M.W. = 178.24), the primary ion observed in the full scan mass spectrum will be the protonated molecule [C₁₀H₁₅N₂O]⁺ at m/z 179.1.[6][7] High-resolution mass spectrometry (HRMS), for instance using an FT-ICR or Orbitrap analyzer, can provide an accurate mass measurement to confirm the elemental composition.[7]

Tandem MS (MS/MS) experiments are crucial for confirming the structure through fragmentation analysis. The piperazine ring and its connection to the phenyl group are expected points of cleavage.[8][9]

Key Fragmentation Pathways for Phenylpiperazines:

  • Cleavage within the piperazine ring: Often yields fragments at m/z 56 and 70.[8]

  • Cleavage of the C-N bond between the rings: Can produce a characteristic phenylpiperazine fragment ion at m/z 119.[8]

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).

  • Instrumentation: Use an ESI-equipped mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Ionization Mode: Positive ion mode [M+H]⁺.

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire full scan spectra over a mass range of m/z 50-500. For MS/MS, select the precursor ion (m/z 179.1) and apply collision-induced dissociation (CID) to generate a fragment spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for determining the precise connectivity of atoms in a molecule. For a hydrochloride salt, using a solvent like DMSO-d₆ is often advantageous over CDCl₃ because it readily dissolves the salt and allows for the observation of exchangeable protons (phenolic -OH and piperazinium N-H).[6] Both ¹H and ¹³C NMR are required for a full characterization.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic Protons (4H): The meta-substituted phenyl ring will give rise to a complex multiplet pattern between ~6.5 and 7.2 ppm. The specific substitution pattern prevents a simple first-order analysis.

  • Piperazine Protons (8H): These will appear as two broad multiplets. The four protons adjacent to the phenyl ring (Ar-N-CH₂ ) will be downfield (~3.1-3.3 ppm) compared to the four protons adjacent to the protonated nitrogen (H N⁺-CH₂ ) (~3.0-3.2 ppm). The signals are often broad due to conformational exchange and coupling to the nitrogen atoms.

  • Exchangeable Protons (2H): The phenolic -OH and the piperazinium -N⁺H ₂ will appear as broad singlets that can exchange with D₂O. The phenolic proton is expected around 9.5 ppm, while the ammonium proton can be a very broad signal, often further downfield.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Aromatic Carbons (6C): Expect six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the oxygen (C-OH) will be the most downfield (~158 ppm), and the carbon attached to the nitrogen (C-N) will be around 150 ppm.

  • Piperazine Carbons (4C): Expect two signals for the piperazine carbons, typically in the range of 45-55 ppm.[6]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the hydrochloride salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[6]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Acquire 2D NMR spectra such as COSY (to show ¹H-¹H correlations) and HSQC (to correlate directly attached ¹H and ¹³C atoms) to definitively assign all signals.

Chromatographic Analysis: Purity Assessment

Expertise & Rationale: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds. For a polar, basic compound like 3-(Piperazin-1-yl)phenol, reverse-phase HPLC is suitable. However, the basic piperazine moiety can interact with residual acidic silanol groups on standard C18 columns, leading to poor peak shape (tailing).[10] To mitigate this, one should use a modern, base-deactivated or end-capped C18 column and an acidic mobile phase (pH 2-3).[10] The low pH ensures the piperazine nitrogens are fully protonated, leading to a single, well-behaved analyte species with improved peak shape. A UV detector is ideal due to the strong absorbance of the phenyl ring.

Experimental Protocol: Reverse-Phase HPLC

  • Column: C18, base-deactivated (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 5-10%), ramp up to a high percentage (e.g., 95%) over 10-15 minutes, hold, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 35-40 °C to ensure reproducible retention times.[11][12]

  • Injection Volume: 10 µL.[11]

  • Detection: UV Diode Array Detector (DAD), monitoring at a wavelength of maximum absorbance (e.g., ~275 nm) and collecting spectra from 200-400 nm to assess peak purity.[12]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of ~0.5 mg/mL and filter through a 0.45 µm filter.[11][13]

Crystallographic Analysis: The Gold Standard

Expertise & Rationale: While spectroscopic and chromatographic methods provide compelling evidence, single-crystal X-ray diffraction (SC-XRD) provides the only unambiguous, three-dimensional map of the atomic arrangement in a molecule.[14][15] For a hydrochloride salt, this technique not only confirms the covalent connectivity but also definitively locates the chloride ion and identifies the protonated sites on the piperazine nitrogen, confirming the salt stoichiometry.[16] It is the ultimate arbiter of structure.[17][18]

Data Generated by SC-XRD:

  • Unambiguous molecular connectivity.

  • 3D conformation of the molecule in the solid state.

  • Precise bond lengths and angles.

  • Details of intermolecular interactions, such as hydrogen bonding between the chloride ion, the phenolic hydroxyl group, and the piperazinium protons.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: This is the most critical and often challenging step. Slow evaporation of a solvent (e.g., methanol/ether, ethanol) from a concentrated solution of the hydrochloride salt is a common starting point.

  • Crystal Selection: A suitable single crystal (typically <0.5 mm in all dimensions) without visible defects is mounted on a goniometer.

  • Data Collection: The crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell parameters and solve the phase problem, yielding an initial electron density map. This map is then refined to assign atomic positions and thermal parameters, resulting in the final crystal structure.[16]

Optional: Solid-State NMR (SSNMR)

For pharmaceutical applications, understanding the solid form is critical. While SC-XRD analyzes a single crystal, SSNMR provides information on the bulk, powdered material. ³⁵Cl SSNMR is particularly powerful for characterizing hydrochloride salts, as the chlorine NMR parameters are highly sensitive to the local hydrogen-bonding environment of the chloride ion.[19][20][21] This makes it an excellent tool for fingerprinting different solid phases or polymorphs and can often be used to analyze formulated drug products where excipients would interfere with other methods.[19][22]

Conclusion

The structural analysis of 3-(Piperazin-1-yl)phenol hydrochloride demands a synergistic application of multiple analytical techniques. This guide outlines a logical and robust workflow, beginning with mass spectrometry for molecular weight confirmation, progressing to detailed 1D and 2D NMR for establishing atomic connectivity, employing HPLC for purity verification, and culminating in single-crystal X-ray diffraction for absolute structural determination. Each step is designed with scientific rationale to build a self-validating dossier of evidence. By following this integrated approach, researchers and drug development professionals can establish the structure of this and similar molecules with the highest degree of scientific confidence, ensuring a solid foundation for further research and development.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols.
  • Widanage, C. D., et al. (2016). ³⁵Cl solid-state NMR spectroscopy of HCl pharmaceuticals and their polymorphs in bulk and dosage forms. CrystEngComm, 18(39), 7486-7500. Royal Society of Chemistry. Available at: [Link]

  • Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. Available at: [Link]

  • Iannitti, R., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Mass Spectrometry. PubMed. Available at: [Link]

  • Widanage, C. D., et al. (2015). ³⁵Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 17(24), 4444-4456. Royal Society of Chemistry. Available at: [Link]

  • Gullion, T., et al. (2006). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 128(4), 1310-1319. ACS Publications. Available at: [Link]

  • ResearchGate. (2025). ³⁵Cl Solid-State NMR Spectroscopy of HCl Pharmaceuticals and their Polymorphs in Bulk and Dosage Forms | Request PDF.
  • ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs.
  • Harris, K. J., et al. (2001). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 105(46), 10537-10546. ACS Publications. Available at: [Link]

  • Nuutinen, J. M. J., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of Mass Spectrometry, 36(8), 869-877.
  • Vulcanchem. (n.d.). 3-Bromo-5-(piperazin-1-yl)phenol dihydrochloride for sale.
  • Cmoch, P., et al. (2013). Single-crystal X-ray diffraction analysis of designer drugs: hydrochlorides of metaphedrone and pentedrone. Forensic Science International, 233(1-3), 209-216. PubMed. Available at: [Link]

  • PubChemLite. (n.d.). 3-(piperazin-1-ylmethyl)phenol dihydrochloride (C11H16N2O).
  • ResearchGate. (2025). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone | Request PDF.
  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil.
  • CymitQuimica. (n.d.). 3-(piperazin-1-ylmethyl)phenol dihydrochloride.
  • Wang, G., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS One, 13(11), e0206478. PMC. Available at: [Link]

  • Li, Y., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. Arabian Journal of Chemistry, 14(12), 103449.
  • Flores, H. E., & Galston, A. W. (1982). Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. Plant Physiology, 69(3), 701-706.
  • BuyersGuideChem. (n.d.). 3-(Piperazin-1-yl)phenol | C10H14N2O.
  • Excillum. (n.d.). Small molecule crystallography.
  • PubChem. (n.d.). 3-(Piperidin-1-yl)phenol.
  • Narayanan, P., et al. (2015). Resolving the benign and the malign isomers of aryl amines by HPLC. Analytical Chemistry: An Indian Journal, 15(12), 526-532.
  • BLD Pharm. (n.d.). 1621881-59-1|3-(Piperazin-1-yl)phenol hydrochloride.
  • Worldwide Life Sciences. (2026). 3-(1-Piperazinyl)phenol - 5g.
  • NC State University. (n.d.). Small Molecule X-ray Crystallography.
  • Genesis Drug Discovery & Development. (n.d.). Small Molecule X-ray Crystallography. Retrieved from Genesis Drug Discovery & Development website.
  • Thermo Fisher Scientific. (n.d.). 3-(1-Piperazinyl)phenol, 97%.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Wójcik, M., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules, 27(6), 1989. PMC. Available at: [Link]

  • Benchchem. (n.d.). Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment.

Sources

Exploratory

The Biological Activity and Pharmacological Potential of 3-(Piperazin-1-yl)phenol Hydrochloride: A Technical Guide

Executive Summary 3-(Piperazin-1-yl)phenol hydrochloride (also known as 1-(3-hydroxyphenyl)piperazine, 3-OH-PP, or MHPP) is a synthetic arylpiperazine derivative characterized by a basic piperazine ring linked to a meta-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Piperazin-1-yl)phenol hydrochloride (also known as 1-(3-hydroxyphenyl)piperazine, 3-OH-PP, or MHPP) is a synthetic arylpiperazine derivative characterized by a basic piperazine ring linked to a meta-substituted phenol group[1]. With the CAS registry number 59817-32-2[1], this compound has emerged as a critical tool in neuropharmacology. It exhibits a dual utility: acting directly as an amphetamine-like substrate-releaser at monoamine transporters (SERT, DAT, NET)[2], and serving as a privileged structural scaffold for the synthesis of highly selective 5-hydroxytryptamine 7 (5-HT7) receptor modulators[3].

This technical guide deconstructs the mechanistic biology of 3-(piperazin-1-yl)phenol, details its binding rationale, and provides field-proven, self-validating experimental workflows for evaluating its pharmacological activity.

Chemical Profile & Pharmacophore Rationale

The pharmacological promiscuity and potency of 3-(piperazin-1-yl)phenol stem directly from its structural homology to endogenous monoamines.

  • The Piperazine Core: At physiological pH (7.4), the secondary amine of the piperazine ring (pKa ~10.33) is protonated[1]. This positive charge is non-negotiable for biological activity, as it forms a critical salt bridge with the highly conserved aspartate residue (e.g., Asp98 in hSERT, Asp79 in hDAT) located in the central orthosteric binding site (S1 pocket) of monoamine transporters and G-protein coupled receptors (GPCRs).

  • The Meta-Hydroxyl Group: The 3-hydroxyl group on the phenyl ring acts as a vital hydrogen bond donor and acceptor. It directly mimics the meta-hydroxyl group of endogenous catecholamines (like dopamine and norepinephrine), dictating the ligand's binding orientation and stabilizing the transporter's inward-facing conformation[2].

Primary Biological Targets: Monoamine Transporters

While many arylpiperazines act as simple competitive reuptake inhibitors, molecular dynamics simulations and biochemical assays reveal that 3-OH-PP acts as an amphetamine-like substrate [2].

Mechanism of Action

Rather than merely occluding the transporter pore (the mechanism of SSRIs or cocaine), 3-OH-PP binds to the outward-facing state of the Human Serotonin Transporter (hSERT), Human Dopamine Transporter (hDAT), and Human Norepinephrine Transporter (hNET)[2]. Upon binding, it induces a conformational shift to the inward-facing state and is translocated into the intracellular space. This translocation collapses the local ion gradient, forcing the transporter to operate in reverse, thereby inducing the efflux (release) of endogenous monoamines into the synaptic cleft[2].

TransporterMechanism Ligand 3-OH-PP (Extracellular) MAT Monoamine Transporter (SERT/DAT/NET) Ligand->MAT Binds S1 Pocket ConformationalChange Transporter Inward-Facing Conformation MAT->ConformationalChange Translocation Intracellular 3-OH-PP (Intracellular) ConformationalChange->Intracellular Release Efflux Endogenous Monoamine Efflux (Reverse Transport) Intracellular->Efflux Substrate-induced Reversal

Mechanism of 3-OH-PP at monoamine transporters, inducing substrate-mediated reverse transport.

Secondary Targets: 5-HT7 Receptor Modulation

Beyond direct transporter modulation, 3-(piperazin-1-yl)phenol is heavily utilized in medicinal chemistry as a precursor for 3[3]. The 5-HT7 receptor is a Gs-coupled GPCR that regulates circadian rhythms, thermoregulation, mood, and nociception[3].

By substituting the basic piperazine nitrogen or functionalizing the phenol oxygen with bulky, lipophilic moieties (e.g., arylsulfonamides or complex lactones), researchers can abolish monoamine transporter affinity while achieving nanomolar or sub-nanomolar selectivity for the 5-HT7 receptor over other 5-HT subtypes[3]. These derivatives are actively investigated for treating depression, schizophrenia, and neuropathic pain[3].

Quantitative Data Summary
Biological TargetAssay Type3-OH-PP Activity ProfilePharmacological Consequence
hSERT In vitro Uptake/ReleaseUptake Inhibition & Efflux InductionIncreased synaptic serotonin[2]
hDAT In vitro Uptake/ReleaseUptake Inhibition & Efflux InductionIncreased synaptic dopamine[2]
hNET In vitro Uptake/ReleaseUptake Inhibition & Efflux InductionIncreased synaptic norepinephrine[2]
5-HT7 Receptor Radioligand BindingHigh-affinity structural scaffoldModulation of circadian/mood signaling[3]

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: In Vitro Monoamine Uptake Inhibition & Release Assay

This protocol differentiates between standard reuptake inhibitors and substrate-type releasers like 3-OH-PP.

  • Cell Culture & Seeding: Cultivate HEK293 cells stably expressing hSERT, hDAT, or hNET in 24-well plates.

    • Causality: HEK293 cells inherently lack endogenous monoamine transporters. Using this line ensures that all measured transport kinetics are exclusively driven by the transfected human isoform, providing a clean, null background.

  • Radioligand Uptake Phase: Wash cells with Krebs-Ringer HEPES (KRH) buffer. Add 20 nM of [³H]serotonin (for SERT) or [³H]dopamine (for DAT) alongside varying concentrations of 3-OH-PP.

    • Causality: Tritiated radiotracers offer the extreme sensitivity required to quantify transport velocity at nanomolar concentrations without altering the substrate's native chemical structure.

  • Efflux (Release) Measurement: To prove 3-OH-PP acts as a releaser, pre-load the cells with the radioligand for 30 minutes. Wash extensively with cold KRH to remove extracellular radioactivity, then expose the cells to 10 µM 3-OH-PP for 15 minutes. Collect the supernatant and lyse the cells.

    • Causality: A standard inhibitor (like fluoxetine) will lock the transporter and prevent radioligand escape. A substrate-releaser like 3-OH-PP will be transported inward, forcing the pre-loaded radioligand out into the supernatant, yielding a measurable increase in fractional release.

  • Self-Validation (System Control): In parallel wells, perform the uptake assay in the presence of 10 µM fluoxetine (for SERT) or 10 µM mazindol (for DAT/NET).

    • Causality: This establishes the baseline "non-specific uptake" (e.g., simple diffusion or non-specific membrane binding), which must be subtracted from total uptake to calculate true specific transporter activity.

Protocol 2: Radioligand Binding Assay for 5-HT7 Receptors

Used to evaluate the binding affinity (


) of novel 3-OH-PP derivatives at the 5-HT7 receptor[3].
  • Membrane Preparation: Homogenize CHO cells stably expressing the human 5-HT7 receptor in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g.

    • Causality: Isolating the membrane fraction concentrates the GPCRs and eliminates cytosolic proteases and endogenous intracellular nucleotides (like GTP) that could artificially shift the receptor's affinity state.

  • Incubation: Resuspend the membrane pellet. Incubate 50 µg of membrane protein with 1 nM [³H]-LSD and varying concentrations of the 3-OH-PP derivative for 120 minutes at 25°C.

    • Causality: [³H]-LSD is utilized because it is a high-affinity radioligand that labels 5-HT7 receptors reliably[3]. A 120-minute incubation ensures the system reaches thermodynamic equilibrium, a strict requirement for applying the Cheng-Prusoff equation to calculate

      
      .
      
  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This prevents the highly lipophilic, positively charged radioligand from binding non-specifically to the filter itself, ensuring the detected radioactivity accurately reflects receptor-bound ligand.

  • Self-Validation (System Control): Define non-specific binding (NSB) by adding 10 µM unlabelled serotonin to a control set of tubes[3].

Workflow Membrane Prepare CHO Cell Membranes (5-HT7) Incubation Incubate with[3H]-LSD & 3-OH-PP Analogs Membrane->Incubation Filtration Rapid Vacuum Filtration (GF/B) Incubation->Filtration Washing Wash with Cold Buffer Filtration->Washing Detection Liquid Scintillation Counting Washing->Detection

Step-by-step workflow for the 5-HT7 radioligand displacement binding assay.

References

  • Title: 1-(3-HYDROXYPHENYL)
  • Title: US10239868B2 - 5-hydroxytryptamine receptor 7 activity modulators and their method of use Source: Google Patents URL
  • Title: Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters Source: ACS Chemical Neuroscience / Figshare URL

Sources

Foundational

3-(Piperazin-1-yl)phenol hydrochloride as a chemical intermediate

3-(Piperazin-1-yl)phenol Hydrochloride: A Core Intermediate in the Synthesis of Monoaminergic CNS Therapeutics Executive Summary In the realm of neuropharmacology, 3-(piperazin-1-yl)phenol hydrochloride stands as a privi...

Author: BenchChem Technical Support Team. Date: March 2026

3-(Piperazin-1-yl)phenol Hydrochloride: A Core Intermediate in the Synthesis of Monoaminergic CNS Therapeutics

Executive Summary

In the realm of neuropharmacology, 3-(piperazin-1-yl)phenol hydrochloride stands as a privileged chemical intermediate. It provides the foundational arylpiperazine scaffold required for synthesizing Long-Chain Arylpiperazines (LCAPs)—a dominant class of therapeutics targeting serotonin (5-HT) and dopamine (D2/D3) receptors[1][2]. This whitepaper dissects the physicochemical properties, receptor-binding causality, and self-validating synthetic workflows associated with this critical building block.

Physicochemical Profiling & Structural Data

Before deploying this intermediate in a synthetic pipeline, it is crucial to understand its structural parameters. The molecule features a basic piperazine ring coupled to an electron-rich meta-substituted phenol, dictating both its reactivity and its downstream pharmacodynamics[3].

Table 1: Physicochemical Summary of 3-(Piperazin-1-yl)phenol

Property Value
Chemical Name 3-(Piperazin-1-yl)phenol hydrochloride
CAS Registry Number 59817-32-2 (Free base) / 807624-37-9 (HCl salt)
Molecular Formula C10H14N2O · HCl
Molecular Weight 178.23 g/mol (Free base)[3]
Hydrogen Bond Donors 2 (Phenol -OH, Piperazine -NH)[3]
Hydrogen Bond Acceptors 3 (Phenol -O-, Piperazine N1, N4)[3]
Topological Polar Surface Area 35.5 Ų[3]

| Physical Form | Off-white to white crystalline powder |

Mechanistic Rationale: The Arylpiperazine Pharmacophore

Why is 3-(piperazin-1-yl)phenol so prevalent in the design of CNS modulators (such as 5-HT7 agonists or D2 antagonists)[4]? The answer lies in its precise geometric and electrostatic complementarity to the orthosteric binding site of G-protein coupled monoamine receptors.

The binding causality is driven by three highly conserved interactions:

  • Charge-Reinforced Hydrogen Bonding: At physiological pH, the distal secondary amine (N4) of the piperazine ring is protonated. This cationic center forms a critical salt bridge (ionic bond) with the anionic carboxylate of the highly conserved Asp3.32 residue in transmembrane helix 3 (TMH3)[1][5].

  • Aromatic Cleft Stacking: The phenyl core acts as a hydrophobic shield, engaging in edge-to-face CH-π or π-π stacking interactions with Phe6.52 in TMH6, locking the ligand into the receptor pocket[1][5].

  • Bioisosteric Anchoring: The meta-hydroxyl group (3-OH) is the defining feature of this specific intermediate. It mimics the hydroxyl groups of endogenous neurotransmitters (e.g., the 5-OH of serotonin). It acts as a targeted hydrogen bond donor/acceptor, interacting directly with Ser5.42 or Thr5.39 in TMH5[2]. This specific H-bond anchors the ligand and often dictates the functional efficacy (agonist vs. antagonist) of the final therapeutic[2].

BindingModel cluster_receptor Monoamine Receptor Binding Pocket (e.g., 5-HT1A / 5-HT7 / D2) ASP Asp3.32 (Anionic Site) SER Ser5.42 / Thr5.39 (H-Bond Acceptor/Donor) PHE Phe6.52 (Aromatic Cleft) PIP Piperazine N4 (Protonated) PIP->ASP Ionic Salt Bridge / Charge-Reinforced H-Bond OH Meta-Hydroxyl (3-OH) (Phenol Group) OH->SER Hydrogen Bond AR Phenyl Ring (Aryl Core) AR->PHE CH-Pi / Pi-Pi Stacking

Fig 1. Pharmacophore binding model of the arylpiperazine scaffold within monoamine receptors.

Synthetic Workflows & Self-Validating Protocols

To utilize this intermediate effectively, one must master both its upstream synthesis and its downstream functionalization.

SynthWorkflow A 3-Bromophenol + Boc-Piperazine B Buchwald-Hartwig Cross-Coupling A->B Pd2(dba)3, BINAP Cs2CO3, Toluene C Boc-Protected Intermediate B->C D Acidic Deprotection (HCl/Dioxane) C->D E 3-(Piperazin-1-yl)phenol Hydrochloride D->E F N-Alkylation (K2CO3, KI, MeCN) E->F Alkyl Halide G Target LCAP Therapeutic F->G

Fig 2. Upstream synthesis and downstream N-alkylation workflow of 3-(piperazin-1-yl)phenol.

Protocol A: Upstream Synthesis via Buchwald-Hartwig Cross-Coupling

Causality Check: Nucleophilic Aromatic Substitution (SNAr) is unviable here because the 3-bromophenol ring is electron-rich (due to the -OH group). Palladium-catalyzed cross-coupling is mandatory to overcome the high activation energy of the unactivated aryl-bromide bond.

  • Preparation: In an oven-dried Schlenk flask under argon, charge 3-bromophenol (1.0 eq), Boc-piperazine (1.2 eq), and Cs₂CO₃ (1.5 eq) in anhydrous toluene. Expert Insight: Cs₂CO₃ is selected over stronger bases like NaOtBu to prevent deprotonation of the phenol, which would form an insoluble phenoxide salt and poison the palladium catalyst. Boc-piperazine is strictly used to prevent bis-arylation of the diamine.

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq). Degas the suspension via three freeze-pump-thaw cycles. Expert Insight: BINAP is a bidentate ligand with a large bite angle, which accelerates the reductive elimination step of the catalytic cycle, favoring C-N bond formation over competing β-hydride elimination.

  • Reaction & Self-Validation: Heat to 90°C for 12 hours. Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the 3-bromophenol spot disappears. Visually, the solution will transition from a dark red (active Pd(0) species) to a cloudy brown suspension as CsBr salts precipitate.

  • Workup: Filter through Celite to remove Pd residues and inorganic salts. Concentrate and purify via flash chromatography to yield the Boc-protected intermediate.

Protocol B: Deprotection to the Hydrochloride Salt
  • Acidification: Dissolve the Boc-protected intermediate in anhydrous 1,4-dioxane. Slowly add a 4M solution of HCl in dioxane (5.0 eq) at 0°C.

  • Cleavage & Self-Validation: Stir at room temperature for 4 hours. The reaction progress is visually validated by the evolution of isobutylene gas (bubbling). As the Boc group is cleaved, the highly polar hydrochloride salt will spontaneously precipitate out of the non-polar dioxane as a white crystalline solid.

  • Isolation: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

Protocol C: Downstream N-Alkylation (Targeting LCAP Synthesis)

Objective: Alkylate the secondary amine with a spacer to form a Long-Chain Arylpiperazine (LCAP)[2].

  • Setup: Suspend 3-(piperazin-1-yl)phenol hydrochloride (1.0 eq) in anhydrous acetonitrile (MeCN). Add anhydrous K₂CO₃ (3.0 eq) and KI (0.1 eq). Expert Insight: K₂CO₃ (pKa ~10.3) is strong enough to deprotonate the piperazine hydrochloride (pKa ~9) but not strong enough to fully deprotonate the phenol (pKa ~10) in an aprotic solvent. This ensures high chemoselectivity for N-alkylation over O-alkylation. KI acts as a nucleophilic catalyst via the Finkelstein mechanism, converting the alkyl chloride to a highly reactive alkyl iodide in situ.

  • Alkylation & Self-Validation: Add the target alkyl halide (1.1 eq). Reflux at 80°C for 8 hours. The reaction mixture will become increasingly turbid as KCl/KBr salts precipitate. LC-MS analysis of an aliquot will confirm the mass shift to the target LCAP.

  • Purification: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

References

1.[4] 5-hydroxytryptamine receptor 7 activity modulators and their method of use, Google Patents. URL: 2.[3] 1-(3-HYDROXYPHENYL)PIPERAZINE 59817-32-2 wiki, Guidechem. URL: 3.[1] Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry, MDPI. URL: 4.[2] Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder, ACS Chemical Neuroscience. URL: 5.[5] Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring, PMC. URL:

Sources

Exploratory

Physicochemical Profiling of N-Arylpiperazine Derivatives: A Technical Guide for CNS Drug Development

Introduction N-arylpiperazines are universally recognized as "privileged scaffolds" in medicinal chemistry, forming the pharmacophoric core of over 50 commercially approved therapeutics[1]. Their modular architecture ena...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-arylpiperazines are universally recognized as "privileged scaffolds" in medicinal chemistry, forming the pharmacophoric core of over 50 commercially approved therapeutics[1]. Their modular architecture enables high-affinity, selective interactions with aminergic G protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors[2]. However, the successful translation of an N-arylpiperazine hit into a viable clinical candidate hinges entirely on its physicochemical characteristics. Parameters such as acid dissociation constants (pKa), lipophilicity (LogP/LogD), and topological polar surface area dictate their pharmacokinetic (PK) profiles, blood-brain barrier (BBB) permeability, and receptor binding modalities[1].

As a Senior Application Scientist, I approach the optimization of these derivatives not as a series of isolated assays, but as a continuous, self-validating system where electronic structure dictates physical properties, which in turn govern biological fate.

Core Physicochemical Characteristics

Acid-Base Equilibria and pKa Modulation

Unsubstituted piperazine is a weak base with two distinct ionization centers: a primary basic nitrogen (pKa1 ≈ 9.73) and a secondary basic nitrogen (pKa2 ≈ 5.33) at 25°C[1]. The introduction of an N-aryl substituent fundamentally alters this electronic landscape. The lone pair of the proximal nitrogen (N1) delocalizes into the adjacent aromatic ring via resonance, drastically reducing its basicity (pKa < 3.0). Consequently, the distal nitrogen (N4) becomes the primary ionizable center under physiological conditions.

The pKa of N4 is highly sensitive to the electronic effects of substituents on the aryl ring. For instance, electron-withdrawing groups (e.g., 3-CF3) pull electron density away from the piperazine ring, lowering the pKa to approximately 5.35–6.00[3],[4]. Conversely, groups that alter steric conformation or donate electron density (e.g., 4-fluoro or 4-alkoxy) can yield pKa values ranging from 6.31 to 7.24[4]. This tunable basicity is critical; at physiological pH (7.4), the protonated N4 atom forms a charge-stabilized hydrogen bond with a highly conserved aspartate residue (e.g., Asp116 in the 5-HT1A receptor) within the GPCR transmembrane domain[2].

Lipophilicity (LogP/LogD) and ADME Implications

Lipophilicity is the primary driver for the absorption, distribution, metabolism, and excretion (ADME) of N-arylpiperazines[1]. These derivatives are inherently lipophilic, with experimental partition coefficients (LogP) typically ranging from 3.25 to 4.15 in octanol/phosphate buffer systems[3],[4]. While high lipophilicity facilitates BBB penetration—an absolute requisite for CNS-active agents—excessive lipophilicity (LogP > 4.5) often leads to poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance via cytochrome P450 enzymes[5].

Table 1: Physicochemical Properties of Representative N-Arylpiperazine Substitutions

Aryl SubstituentpKa (Distal N4)LogP (Experimental)Primary Receptor TargetSource
Unsubstituted Piperazine9.73 / 5.33-1.17N/A[1]
3-Trifluoromethyl (3-CF3)5.35 – 5.693.74 – 4.155-HT1A / D2[3],[4]
4-Fluoro (4-F)6.31 – 7.243.25 – 3.905-HT2A / Antimicrobial[4]
2-Methoxy (2-OCH3)6.50 – 6.802.80 – 3.105-HT1A (e.g., NAN-190)[6],[7]

Experimental Methodologies: A Self-Validating System

To ensure robust ADME modeling, physicochemical parameters must be determined using orthogonal, self-validating protocols. Below are the field-proven methodologies for evaluating N-arylpiperazine derivatives.

Protocol: Potentiometric Determination of pKa

Causality: Potentiometric titration is selected over UV-Vis spectrophotometry because it directly measures the thermodynamic hydrogen ion activity across a wide pH range. This accurately captures the multiprotic nature of piperazine derivatives without relying on the presence of a shifting chromophore.

Step-by-Step Workflow:

  • Sample Preparation: Dissolve 1-2 mg of the N-arylpiperazine derivative in 10 mL of a standardized background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. If the compound is poorly soluble, use a co-solvent system (e.g., methanol/water) and extrapolate to 0% co-solvent using the Yasuda-Shedlovsky equation.

  • Calibration: Calibrate the glass electrode using standard buffer solutions (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1°C.

  • Titration: Titrate the solution with standardized 0.1 M KOH or 0.1 M HCl under an inert argon atmosphere to prevent CO2 absorption.

  • Data Acquisition: Record the pH after each titrant addition once the potential drift stabilizes (< 0.1 mV/s).

  • Analysis: Calculate the pKa using Bjerrum's formation function or specialized titration software, extracting the inflection points of the titration curve to determine the exact dissociation constants[3],[4].

Protocol: Shake-Flask Method for LogP/LogD7.4 Determination

Causality: The shake-flask method remains the definitive gold standard for partition coefficients because it achieves true thermodynamic equilibrium between two immiscible phases. Chromatographic (HPLC) retention times, while higher throughput, can be skewed by secondary interactions with the silica stationary phase, especially for basic amines like piperazines.

Step-by-Step Workflow:

  • Phase Saturation: Mutually saturate 1-octanol and aqueous phosphate buffer (pH 7.4, 0.1 M) by stirring them together vigorously for 24 hours, then separate the phases.

  • Solubilization: Dissolve the N-arylpiperazine in the pre-saturated octanol phase to a known concentration (e.g., 100 µM).

  • Partitioning: Combine the octanol solution with the pre-saturated aqueous buffer in a glass vial. The volume ratio should be adjusted based on the estimated LogP (e.g., 1:100 for highly lipophilic compounds).

  • Equilibration: Mechanically shake the vials at 25°C for 60 minutes, followed by centrifugation at 3000 rpm for 15 minutes to ensure complete phase separation and eliminate micro-emulsions.

  • Quantification: Carefully extract aliquots from both phases. Quantify the compound concentration using LC-MS/MS.

  • Calculation: Compute the distribution coefficient as LogD7.4 = Log([Concentration in Octanol] / [Concentration in Buffer]).

Visualizing Structure-Property-Activity Relationships

The interplay between physicochemical properties and pharmacological activity is best understood through systems-level visualization. The structural modifications made during synthesis directly dictate the physical properties, which subsequently govern the biological and pharmacokinetic outcomes.

G A N-Arylpiperazine Core (Synthesis & Modification) B pKa Profiling (Potentiometry) A->B Electronic effects (Resonance/Inductive) C Lipophilicity (LogP) (Shake-Flask) A->C Steric bulk & Hydrophobicity D Target Affinity (e.g., 5-HT1A, D2) B->D Protonation state for Asp116 binding E ADME & BBB Permeability (In Vitro/In Silico) B->E Aqueous solubility limits C->E Partitioning into lipid bilayers D->E Pharmacokinetic optimization

Caption: Workflow illustrating the causal relationship between N-arylpiperazine physicochemical profiling and ADME.

When an optimized N-arylpiperazine (such as the 5-HT1A antagonist NAN-190) achieves the correct LogP to cross the BBB, its protonated N4 nitrogen interacts with the target GPCR. This binding event—stabilized by specific ionic and cation-π interactions—triggers the intracellular signaling cascade[2],[7].

G L N-Arylpiperazine Ligand (Protonated N4) R 5-HT1A Receptor (GPCR) L->R Ionic bond with Asp116 Cation-π with Lys191 G Gi/o Protein Complex R->G Receptor Activation AC Adenylyl Cyclase (Enzyme) G->AC Gαi subunit inhibits K GIRK Channels (Hyperpolarization) G->K Gβγ subunit activates cAMP cAMP Levels ↓ AC->cAMP Decreased synthesis

Caption: Mechanism of action for N-arylpiperazine ligands at the 5-HT1A receptor via Gi/o protein signaling.

Conclusion

The rational design of N-arylpiperazine derivatives requires a rigorous balancing act. Modulating the aryl substituents directly impacts the pKa of the distal nitrogen and the overall lipophilicity of the molecule[3],[4]. By utilizing self-validating physicochemical assays like potentiometric titration and the shake-flask method, drug development professionals can accurately predict BBB permeability and GPCR binding affinity. This foundational understanding accelerates the discovery of potent, metabolically stable, and highly selective CNS therapeutics.

References

  • Title: The Structure–Photosynthesis-Inhibiting Activity Relationships of the Compounds Containing the N-Arylpiperazine Moiety Source: sciforum.net URL: 3

  • Title: The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaff Source: semanticscholar.org URL: 4

  • Title: The Impact of Incorporating Piperazine on Biological Activities of Benzazoles Source: intechopen.com URL: 1

  • Title: 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth Source: pubs.acs.org URL: 5

  • Title: Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency Source: arabjchem.org URL: 6

  • Title: Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands Source: mdpi.com URL: 2

  • Title: Nan 190 | C23H27N3O3 | CID 4431 Source: pubchem.ncbi.nlm.nih.gov URL: 7

Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive Analytical Strategies for the Characterization and Quantification of 3-(Piperazin-1-yl)phenol Hydrochloride

Abstract: This document provides a detailed guide to the analytical methodologies for the detection, quantification, and characterization of 3-(Piperazin-1-yl)phenol hydrochloride, a key intermediate in pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide to the analytical methodologies for the detection, quantification, and characterization of 3-(Piperazin-1-yl)phenol hydrochloride, a key intermediate in pharmaceutical synthesis. We present field-proven protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), underpinned by a rigorous method validation framework compliant with International Council for Harmonisation (ICH) guidelines. The causality behind experimental choices is explained, ensuring that each protocol serves as a self-validating system for researchers, scientists, and drug development professionals.

Introduction and Foundational Principles

3-(Piperazin-1-yl)phenol hydrochloride is a heterocyclic compound whose purity and impurity profile are critical to the quality and safety of downstream active pharmaceutical ingredients (APIs). Its molecular structure, featuring a basic piperazine ring and an acidic phenol group, presents unique analytical challenges, such as potential peak tailing in chromatography and the need for careful pH control in aqueous solutions.

Accurate and precise analytical methods are paramount for release testing, stability studies, and ensuring regulatory compliance. This guide focuses on the most effective and widely adopted techniques for this purpose: HPLC for robust quantification and GC-MS for definitive identification and analysis of volatile impurities.

Physicochemical Properties of 3-(Piperazin-1-yl)phenol:

  • Molecular Formula: C₁₀H₁₄N₂O[1]

  • Molecular Weight: 178.24 g/mol [1]

  • Appearance: Crystalline solid

  • Melting Point: 205°C to 208°C[1]

  • Key Structural Features: The presence of a phenolic hydroxyl group and a piperazine moiety makes the molecule amenable to UV spectroscopy and requires careful pH control during chromatographic separation to ensure a consistent ionization state. The basic nitrogen atoms of the piperazine ring can interact with residual silanols on silica-based HPLC columns, necessitating specific strategies to ensure good peak shape.[2]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the gold standard for quantifying 3-(Piperazin-1-yl)phenol hydrochloride and its related impurities. The method separates compounds based on their hydrophobicity, making it ideal for this moderately polar analyte.

Causality Behind Experimental Choices:

  • Column Selection: A C18 column is the workhorse for RP-HPLC. However, due to the basic nature of the piperazine group, a modern, base-deactivated, or end-capped C18 column is critical to prevent interactions with acidic silanol groups, which cause peak tailing.[2]

  • Mobile Phase pH Control: The mobile phase pH must be controlled with a buffer to ensure the analyte is consistently in its protonated, cationic form. A pH between 2 and 4 is typically ideal, as it fully protonates the piperazine nitrogens, leading to sharp, symmetrical peaks.[2]

  • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower backpressure. A gradient elution is recommended to ensure the timely elution of both polar and non-polar impurities.

  • Detection: The phenolic chromophore in the molecule allows for strong UV absorbance. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength, typically the λmax of the compound.

Experimental Protocol: RP-HPLC Method

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector (e.g., Agilent 1260 Infinity II or Waters Alliance e2695).[3][4]

  • Data acquisition and processing software (e.g., OpenLAB CDS or Empower).

  • Base-deactivated C18 column (e.g., Zorbax SB-C18, 250 mm x 4.6 mm, 5 µm particle size).[4]

  • HPLC-grade acetonitrile, methanol, and water.[3]

  • Potassium phosphate monobasic and phosphoric acid for buffer preparation.

  • Reference standard of 3-(Piperazin-1-yl)phenol hydrochloride.

2. Chromatographic Conditions:

ParameterRecommended SettingRationale
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄Buffers the system to ensure consistent analyte protonation and good peak shape.
Mobile Phase B AcetonitrileElutes the analyte and impurities from the non-polar stationary phase.
Gradient Elution 0-5 min: 5% B; 5-25 min: 5% to 70% B; 25-30 min: 70% B; 30.1-35 min: 5% BA gradient ensures separation of early-eluting polar impurities and later-eluting non-polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance of speed and resolution.[3]
Column Temperature 35°CImproves peak shape and ensures reproducible retention times by minimizing viscosity fluctuations.[3]
Injection Volume 10 µLA typical volume to avoid column overloading while ensuring adequate sensitivity.[3]
Detection Wavelength Set at λmax (approx. 272-280 nm); monitor from 200-400 nm with PDAMaximizes sensitivity for the analyte while the PDA allows for peak purity analysis and detection of impurities with different spectra.[4]

3. Solution Preparation:

  • Diluent: Mobile Phase A / Acetonitrile (90:10 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

4. System Suitability: Before sample analysis, inject the standard solution five times. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.

Troubleshooting Common HPLC Issues

dot graph HPLC_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

// Nodes Start [label="Problem Observed", shape=ellipse, fillcolor="#F1F3F4"]; Tailing [label="Peak Tailing", fillcolor="#FBBC05"]; Resolution [label="Poor Resolution", fillcolor="#FBBC05"]; Retention [label="Inconsistent Retention Time", fillcolor="#FBBC05"];

// Tailing Solutions Tailing_Sol1 [label="Check Mobile Phase pH\n(Ensure pH 2-4)", fillcolor="#FFFFFF"]; Tailing_Sol2 [label="Use Base-Deactivated\n/ End-Capped Column", fillcolor="#FFFFFF"]; Tailing_Sol3 [label="Add Competing Base (e.g., TEA)\nto Mobile Phase (Use with caution)", fillcolor="#FFFFFF"];

// Resolution Solutions Res_Sol1 [label="Optimize Gradient Slope\n(Make it shallower)", fillcolor="#FFFFFF"]; Res_Sol2 [label="Change Organic Modifier\n(e.g., ACN to MeOH)", fillcolor="#FFFFFF"]; Res_Sol3 [label="Decrease Flow Rate", fillcolor="#FFFFFF"];

// Retention Solutions Ret_Sol1 [label="Ensure Proper Column Equilibration\n(>10 column volumes)", fillcolor="#FFFFFF"]; Ret_Sol2 [label="Use a Column Oven", fillcolor="#FFFFFF"]; Ret_Sol3 [label="Check Mobile Phase Preparation\n(Use a buffer)", fillcolor="#FFFFFF"];

// Connections Start -> Tailing; Start -> Resolution; Start -> Retention;

Tailing -> Tailing_Sol1 [label="Primary Cause:\nSilanol Interactions"]; Tailing -> Tailing_Sol2; Tailing -> Tailing_Sol3;

Resolution -> Res_Sol1 [label="Primary Cause:\nInsufficient Separation"]; Resolution -> Res_Sol2; Resolution -> Res_Sol3;

Retention -> Ret_Sol1 [label="Primary Cause:\nSystem Instability"]; Retention -> Ret_Sol2; Retention -> Ret_Sol3; }

Caption: Troubleshooting decision tree for common HPLC issues.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for confirming the identity of 3-(Piperazin-1-yl)phenol and for identifying and quantifying volatile or semi-volatile impurities.[5][6] Mass spectrometry provides molecular weight and fragmentation information, which acts as a chemical fingerprint for definitive identification.

Causality Behind Experimental Choices:

  • Derivatization: The polar N-H and O-H groups in the molecule can lead to poor peak shape and thermal instability in the hot GC inlet. Derivatization, such as silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride), is often necessary.[7][8] This process replaces the active hydrogens with non-polar groups, increasing volatility and thermal stability.

  • Column Selection: A low-to-mid polarity column, such as a DB-5MS or equivalent, is suitable for separating a wide range of derivatized analytes and potential impurities.[7]

Experimental Protocol: GC-MS Method (with Derivatization)

1. Instrumentation and Materials:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[7]

  • Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Volatile solvent (e.g., Acetonitrile or Dichloromethane).

2. GC-MS Conditions:

ParameterRecommended SettingRationale
Inlet Temperature 250°CEnsures rapid and complete vaporization of the derivatized sample.[7]
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks for a relatively concentrated sample.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program Initial 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates compounds based on boiling point; the ramp ensures elution of higher boiling impurities.
Transfer Line Temp 280°CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230°CStandard temperature for electron ionization (EI).
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization method that produces reproducible fragmentation patterns for library matching.
Mass Scan Range 40 - 500 m/zCovers the expected mass of the derivatized analyte and its characteristic fragments.

3. Sample Preparation and Derivatization:

  • Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial.

  • Add 500 µL of acetonitrile and 100 µL of BSTFA.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

Method Validation Framework (ICH Q2(R2))

To ensure an analytical method is fit for its intended purpose, it must be validated. The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte.[9] The core parameters are defined by the ICH Q2(R2) guideline.[10][11]

dot graph Validation_Workflow { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

// Nodes Start [label="Method\nDevelopment", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Protocol [label="Write Validation\nProtocol"]; Specificity [label="Specificity &\nForced Degradation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Linearity [label="Linearity"]; Accuracy [label="Accuracy"]; Precision [label="Precision\n(Repeatability &\nIntermediate)"]; LOD_LOQ [label="LOD & LOQ"]; Robustness [label="Robustness"]; Report [label="Final Validation\nReport", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Protocol; Protocol -> Specificity; Specificity -> Linearity; Linearity -> Accuracy; Accuracy -> Precision; Precision -> LOD_LOQ; LOD_LOQ -> Robustness; Robustness -> Report; }

Caption: Overall workflow for analytical method validation.

Protocol 3: Forced Degradation (Stress Testing) Study

Forced degradation studies are essential for developing stability-indicating methods.[12][13] They help identify potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the intact analyte (specificity).[14]

Objective: To generate potential degradation products of 3-(Piperazin-1-yl)phenol hydrochloride under various stress conditions.

Procedure: Prepare separate solutions of the analyte (e.g., at 1 mg/mL) and subject them to the following conditions. Analyze the stressed samples by the proposed HPLC method alongside an unstressed control sample. The goal is to achieve 5-20% degradation.[15]

  • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 4 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before analysis.[12]

  • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.[12]

  • Thermal Degradation: Store the solid powder in an oven at 105°C for 24 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[14]

Acceptance Criteria for Specificity: The HPLC method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (resolution > 2.0) and from each other. The peak purity of the analyte should pass (i.e., no co-eluting peaks detected by PDA).

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterPurposeTypical Protocol & Acceptance Criteria
Specificity To demonstrate the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants).[10]Perform forced degradation studies. Criteria: Peak purity of the analyte must pass; resolution between analyte and degradants > 2.0.
Linearity To demonstrate a direct proportional relationship between concentration and analytical response.[10]Analyze at least 5 concentrations across the desired range (e.g., 50-150% of nominal). Criteria: Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Confirmed by the linearity, accuracy, and precision experiments.
Accuracy The closeness of test results to the true value.Spike a placebo with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. Criteria: Percent recovery should be within 98.0% - 102.0%.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Repeatability: 6 replicate preparations at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst/instrument. Criteria: %RSD ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically determined based on a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Typically determined based on a signal-to-noise ratio of 10:1. Precision at LOQ should have %RSD ≤ 10%.[3]
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%). Criteria: System suitability parameters should still be met.

References

  • Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. (n.d.). Benchchem.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. (n.d.). RSC Publishing.
  • Simultaneous determination of 10 new psychoactive piperazine derivatives in urine using ultrasound-assisted low-density solvent dispersive liquid-liquid microextraction combined with gas chromatography-tandem mass spectrometry. (2020, December 29). PubMed.
  • Determination of piperazine derivatives in “Legal Highs”. (2025, August 7). ResearchGate.
  • GCMS Total Ion Chromatograms of piperazine derivative mixture. (n.d.). ResearchGate.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • Validation of analytical procedures according to the ICH guidelines. (n.d.). Efor Group.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Refinement of analytical methods for "3-piperazin-1-yl-1H-pyridazin-6-one" purity assessment. (n.d.). Benchchem.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • UV-VIS spectra of benzyl- and phenyl derivatives of piperazine and pentedrone. (n.d.). n.d.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (n.d.). Academia.edu.
  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
  • Forced Degradation Studies. (2025, December 14). Journal of Analytical & Pharmaceutical Research.
  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. (n.d.). ResearchGate.
  • 3-(1-Piperazinyl)phenol, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.). Fisher Scientific.
  • Bioanalytical HPLC method of Piper betle L. for quantifying phenolic compound, water-soluble vitamin, and essential oil in five. (2019, May 8). Journal of Applied Pharmaceutical Science.
  • Piperazine. (n.d.). NIST WebBook.

Sources

Application

Advanced HPLC Analysis of Piperazine Derivatives: Method Development, Derivatization Strategies, and Protocols

Introduction & Analytical Challenges Piperazine and its derivatives (e.g., N-methylpiperazine, N-Boc-piperazine) are ubiquitous building blocks in pharmaceutical synthesis, serving as critical intermediates for blockbust...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

Piperazine and its derivatives (e.g., N-methylpiperazine, N-Boc-piperazine) are ubiquitous building blocks in pharmaceutical synthesis, serving as critical intermediates for blockbuster drugs like clozapine, sildenafil, and cinnarizine. However, the quantitative analysis of native piperazine presents a trifecta of chromatographic challenges:

  • Lack of a Chromophore: Diethylenediamine (piperazine) lacks a conjugated

    
    -electron system. It exhibits a very low specific absorption coefficient (0.01) at 205 nm. At this low wavelength, mobile phase solvents and the Active Pharmaceutical Ingredient (API) matrix inherently interfere, rendering direct UV detection highly non-specific and insensitive.
    
  • High Polarity: With a LogP of approximately -1.5, native piperazine is highly hydrophilic. In standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using C18 columns, it often elutes in the void volume, resulting in poor retention and co-elution with matrix salts.

  • Strong Basicity: Piperazine is a strong secondary diamine (

    
    ). In typical acidic or neutral mobile phases, it is fully protonated. These cations interact aggressively with residual acidic silanol groups on silica-based stationary phases, causing severe peak tailing and loss of resolution.
    

To overcome these challenges, analytical scientists must employ strategic method development, relying either on chemical derivatization to alter the molecule's properties or orthogonal chromatographic modes like Hydrophilic Interaction Chromatography (HILIC) coupled with universal detectors.

Strategic Method Selection

The choice of analytical workflow depends heavily on the sample matrix, the required Limit of Detection (LOD), and available instrumentation.

HPLC_Workflow Start Piperazine Derivative Sample Matrix CheckChrom Inherent UV Chromophore? Start->CheckChrom DirectUV Direct RP-HPLC-UV (Add DEA/TEA to Mobile Phase) CheckChrom->DirectUV Yes (e.g., N-Boc) NoChrom No Strong Chromophore (Absorbs < 210 nm) CheckChrom->NoChrom No (Native Piperazine) SensReq Sensitivity Requirement? NoChrom->SensReq HighSens High (Trace/Genotoxic) < 1 ppm SensReq->HighSens LowSens Routine API Assay > 10 ppm SensReq->LowSens LCMS LC-MS/MS or Derivatization + HPLC-FLD HighSens->LCMS DerivUV Pre-column Derivatization (e.g., NBD-Cl) + HPLC-UV LowSens->DerivUV HILIC HILIC-ELSD (Direct Analysis) LowSens->HILIC

Decision matrix for selecting the optimal HPLC analytical workflow for piperazine derivatives.

The Causality of Chromatographic Modifiers

When analyzing piperazine derivatives that do possess a chromophore (e.g., N-Boc-piperazine) via direct RP-HPLC, the addition of an amine modifier is non-negotiable [4]. Adding 0.1% Diethylamine (DEA) or Triethylamine (TEA) to the mobile phase acts as a sacrificial competitor. The DEA preferentially binds to the active silanol sites on the stationary phase, masking them from the piperazine analyte. This fundamental kinetic intervention prevents secondary ion-exchange interactions, transforming a broad, tailing peak into a sharp, quantifiable signal.

Validated Protocols

Protocol A: Pre-Column Derivatization with NBD-Cl (HPLC-UV)

Scientific Rationale: To bypass the lack of a chromophore, piperazine is reacted with NBD-Cl (4-chloro-7-nitrobenzofuran). The nucleophilic secondary amine of piperazine attacks the electrophilic carbon of NBD-Cl, displacing the chloride ion. This forms a highly stable, conjugated derivative that absorbs strongly at 340 nm [1]. By shifting the detection wavelength from 205 nm to 340 nm, background interference from the API matrix is virtually eliminated, allowing for trace-level quantification.

Derivatization_Workflow Step1 Sample Prep (Piperazine API) Step2 Add NBD-Cl (Derivatization Reagent) Step1->Step2 Step3 Incubation (60°C, 90 min) Step2->Step3 Step4 Cooling & Dilution (Acetonitrile) Step3->Step4 Step5 HPLC-UV Analysis (λ = 340 nm) Step4->Step5

Step-by-step workflow for the pre-column chemical derivatization of piperazine using NBD-Cl.

Materials & Reagents:

  • HPLC-grade Acetonitrile (MeCN) and Methanol (MeOH).

  • Diethylamine (DEA), HPLC grade.

  • NBD-Cl reagent (Sigma Aldrich).

  • Chiralpak IC column (250 x 4.6 mm, 5µm) or equivalent end-capped C18 column.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 0.5% (w/v) solution of NBD-Cl in methanol. Protect from light, as NBD-Cl is photosensitive.

  • Sample Preparation: Dissolve the API sample containing trace piperazine in a suitable diluent (e.g., 50:50 MeCN:Water) to a known concentration.

  • Derivatization Reaction: Transfer 1.0 mL of the sample solution into a 10 mL amber volumetric flask. Add 1.0 mL of the NBD-Cl reagent and 1.0 mL of a pH 8.5 borate buffer (to ensure piperazine is in its free-base, nucleophilic form).

  • Incubation: Heat the mixture in a water bath at 60°C for 90 minutes to drive the reaction to completion.

  • Quenching & Dilution: Remove from heat, cool to room temperature, and dilute to the mark with Acetonitrile. Vortex for 10 seconds.

  • Chromatographic Execution:

    • Mobile Phase: Acetonitrile : Methanol : Diethylamine (90:10:0.1 v/v/v). Note: The DEA enhances chromatographic efficiency and resolution between the derivatized piperazine and the API [1].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35°C.

    • Injection Volume: 10 µL.

    • Detection: PDA/UV at 340 nm.

Protocol B: Direct Analysis via HILIC-ELSD

Scientific Rationale: For laboratories wishing to avoid the time-consuming derivatization steps, Hydrophilic Interaction Chromatography (HILIC) offers a direct route. Because piperazine is highly polar, it partitions effectively into the water-enriched layer immobilized on a polar stationary phase (like a Cyanopropyl or BEH Amide column) when subjected to a highly organic mobile phase [2]. Since native piperazine lacks UV absorbance, an Evaporative Light Scattering Detector (ELSD) is used. ELSD is a mass-based, universal detector that measures the light scattered by non-volatile analyte particles after the mobile phase has been nebulized and evaporated.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample directly in the mobile phase or a highly organic diluent (e.g., >80% Acetonitrile). Crucial Causality: Injecting a HILIC sample in a highly aqueous diluent will disrupt the immobilized water layer on the column, leading to severe peak distortion and loss of retention.

  • Chromatographic Execution:

    • Column: Cyanopropyl (CN) bonded stationary phase (e.g., 150 x 4.6 mm, 5µm).

    • Mobile Phase: 85% Acetonitrile / 15% Aqueous Buffer (e.g., 10 mM Ammonium Formate, pH 3.0). Note: Volatile buffers are strictly required to prevent baseline noise and detector fouling in the ELSD.

    • Flow Rate: 1.0 mL/min.

    • ELSD Settings: Drift tube temperature set to 45°C–50°C; Nebulizer gas (Nitrogen) pressure optimized per manufacturer guidelines.

    • Injection Volume: 5 - 10 µL.

Quantitative Data & Method Comparison

The following table synthesizes the performance metrics of various validated methods for piperazine analysis, allowing scientists to select the appropriate technique based on their specific regulatory and sensitivity requirements.

Analytical MethodAnalyte & MatrixLinearity RangeLODLOQKey Advantage / Causality
HPLC-UV (NBD-Cl Derivatization) Piperazine in API [1]30 - 350 ppm30 ppm90 ppmShifts detection to 340 nm; bypasses UV matrix interference from the API.
HILIC-ELSD (Direct Analysis) Piperazine in Drug Substances [2]10 - 200 ppm~5 ppm~15 ppmNo derivatization required; orthogonal retention mechanism for highly polar amines.
HPLC-FLD (Dansyl Chloride Deriv.) Piperazine in Animal Products [3]20 - 120 ng/g< 20 ng/g20 ng/gUltra-high sensitivity via fluorescence; ideal for complex biological/food matrices.
Direct HPLC-UV (No Deriv.) N-Boc-piperazine in API [4]Method DependentMethod DependentMethod DependentFeasible only because the N-Boc protecting group provides sufficient UV absorptivity.

References

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR).

  • Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Journal of Liquid Chromatography & Related Technologies (Taylor & Francis).1

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. PubMed (NIH).2

  • A Comparative Guide to HPLC-UV Method Development for N-Boc-piperazine Analysis. Benchchem.3

Sources

Method

Application Note: 3-(Piperazin-1-yl)phenol Hydrochloride in the Design and Synthesis of Monoaminergic CNS Ligands

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 3-(Piperazin-1-yl)phenol hydrochloride (CAS: 59817-32-2) Executive Summary 3-(Piperazin-1-yl)phenol hydrochloride,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Compound Focus: 3-(Piperazin-1-yl)phenol hydrochloride (CAS: 59817-32-2)

Executive Summary

3-(Piperazin-1-yl)phenol hydrochloride, frequently referred to as 1-(3-hydroxyphenyl)piperazine (3-OH-PP), is a highly versatile pharmacophore building block in medicinal chemistry[1]. It is predominantly utilized in the synthesis of central nervous system (CNS) therapeutics targeting monoamine transporters (hSERT, hDAT, hNET) and G-protein coupled receptors (GPCRs), such as the 5-HT7 and D2/D3 receptors[2],[3]. This application note provides a comprehensive guide to the mechanistic rationale, synthetic handling, and pharmacological validation of 3-(piperazin-1-yl)phenol-derived ligands.

Mechanistic Rationale & Structural Significance

The utility of 3-(piperazin-1-yl)phenol stems from its dual-pharmacophore nature, which allows for precise tuning of receptor/transporter affinity and functional efficacy.

  • The Piperazine Ring (Basic Amine): At physiological pH, the secondary amine of the piperazine ring is protonated. This cationic center is strictly required for forming a critical salt bridge with a conserved aspartic acid residue in the primary binding site (S1) of monoaminergic targets (e.g., Asp98 in hSERT, Asp79 in hDAT, and Asp3.32 in monoamine GPCRs)[3],[4].

  • The meta-Hydroxyl Group (Hydrogen Bonding): The addition of the 3-OH group to the phenylpiperazine (PP) skeleton fundamentally alters the ligand's binding thermodynamics. While unsubstituted PP exhibits a highly flexible, promiscuous binding mode, the 3-OH group acts as a specific hydrogen bond donor/acceptor[3],[5]. This interaction restricts the orientational space of the ligand within the binding pocket, effectively increasing target affinity and shifting the functional profile from a pure neurotransmitter releaser to a reuptake inhibitor[3],[5].

Synthetic Protocol: N-Alkylation for Target Ligand Generation

To generate complex CNS ligands (e.g., 5-HT7 modulators), the secondary amine of 3-(piperazin-1-yl)phenol hydrochloride is typically subjected to N-alkylation with a lipophilic tail (e.g., an arylethyl halide)[2].

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, suspend 3-(piperazin-1-yl)phenol hydrochloride (1.0 eq) in anhydrous acetonitrile (ACN).

    • Causality: ACN is a polar aprotic solvent that optimally solvates the reactants while leaving the nucleophile unsolvated, significantly accelerating the subsequent

      
       reaction.
      
  • Base Addition: Add anhydrous potassium carbonate (

    
    , 3.0 eq). Stir at room temperature for 30 minutes.
    
    • Causality: The hydrochloride salt of the starting material requires one equivalent of base to liberate the free nucleophilic amine. The excess base neutralizes the hydrohalic acid generated during the alkylation, preventing protonation and deactivation of the piperazine nucleophile.

  • Catalyst & Electrophile Addition: Add potassium iodide (KI, 0.1 eq) followed by the desired alkyl bromide/chloride (1.1 eq).

    • Causality: KI facilitates a Finkelstein reaction, converting the alkyl bromide/chloride into a more reactive alkyl iodide in situ. This lowers the activation energy of the

      
       substitution and minimizes unwanted side reactions.
      
  • Reaction: Reflux the mixture (80 °C) for 12–24 hours. Monitor progression via LC-MS or TLC (DCM:MeOH 9:1).

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between ethyl acetate and saturated aqueous

    
    . Extract the aqueous layer twice with ethyl acetate.
    
  • Purification: Dry the combined organic layers over

    
    , concentrate, and purify via silica gel flash chromatography to yield the target ligand.
    

SyntheticWorkflow A 3-(Piperazin-1-yl)phenol HCl + Alkyl Halide B Base (K2CO3) & Catalyst (KI) in Acetonitrile (Reflux) A->B Reagents mixed C Reaction Monitoring (TLC / LC-MS) B->C 12-24 hours C->B Incomplete D Aqueous Workup (EtOAc extraction) C->D Complete E Flash Chromatography (Silica gel, DCM:MeOH) D->E Organic layer concentrated F Purified Target Ligand (>95% Purity) E->F Fractions pooled

Fig 1. General synthetic workflow for N-alkylation of 3-(piperazin-1-yl)phenol hydrochloride.

Pharmacological Validation: In Vitro Radioligand Binding Assay

To validate the synthesized 3-OH-PP derivatives, a self-validating radioligand displacement assay is employed using membrane preparations expressing hSERT or hDAT[3],[6].

Step-by-Step Methodology
  • Membrane Preparation: Incubate HEK293 cell membranes expressing the target transporter (e.g., hSERT) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Ligand Incubation: Add the radioligand (e.g.,

    
    citalopram for hSERT) at a concentration equal to its 
    
    
    
    . Add the synthesized 3-OH-PP derivative at varying concentrations (
    
    
    to
    
    
    M).
  • Non-Specific Binding (NSB) Control: In a parallel set of wells, include a saturating concentration (10 µM) of a known unlabeled inhibitor (e.g., paroxetine for hSERT, cocaine for hDAT)[3],[4].

    • Causality: This isolates specific binding by occupying all target receptors. Any remaining radioactive signal is background noise (e.g., lipid partitioning, filter binding), which is mathematically subtracted from total binding to ensure the data strictly reflects target affinity.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligands to the filter matrix.

  • Quantification: Wash filters with ice-cold buffer, extract in scintillation fluid, and measure radioactivity. Calculate the

    
     using non-linear regression, and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .

Mechanism Ligand 3-OH-PP Derivative Pocket Primary Binding Site (S1) (hSERT / hDAT) Ligand->Pocket Enters transporter SaltBridge Salt Bridge (Asp98 / Asp79) Pocket->SaltBridge Piperazine N4 HBond Hydrogen Bond (via 3-OH group) Pocket->HBond Phenolic OH ConfChange Conformational Arrest (Outward-facing state) SaltBridge->ConfChange HBond->ConfChange Effect Reuptake Inhibition & Synaptic Accumulation ConfChange->Effect Blocks endogenous MA

Fig 2. Molecular mechanism of 3-OH-PP derivatives binding to monoamine transporters.

Data Presentation

The structural modification of adding a 3-hydroxyl group to the phenylpiperazine scaffold yields quantifiable shifts in transporter affinity. Table 1 summarizes the pharmacological differences between the unsubstituted core and the 3-OH derivative.

Table 1: Comparative Binding Affinities (


, µM) at Monoamine Transporters 
Compound CorehSERT (

, µM)
hDAT (

, µM)
hNET (

, µM)
Functional Profile
1-Phenylpiperazine (PP) 0.152.501.20Promiscuous Releaser
1-(3-Hydroxyphenyl)piperazine (3-OH-PP) 0.080.900.60High-affinity Inhibitor / Mixed

(Note: Values are representative approximations based on structural activity relationship studies characterizing the shift in affinity upon meta-hydroxylation of the phenyl ring[3],[5].)

References

  • Title: US10239868B2 - 5-hydroxytryptamine receptor 7 activity modulators and their method of use Source: Google Patents URL
  • Title: Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters Source: ACS Chemical Neuroscience (2012) URL: [Link]

  • Title: Molecular mechanisms of action of stimulant novel psychoactive substances that target the high-affinity transporter for dopamine Source: Neuronal Signaling / Portland Press (2021) URL: [Link]

Sources

Application

Application Note: Optimized Dissolution and Handling Protocol for 3-(Piperazin-1-yl)phenol Hydrochloride in In Vitro Pharmacological Assays

Executive Summary & Mechanistic Rationale 3-(Piperazin-1-yl)phenol (also known as 1-(3-hydroxyphenyl)piperazine) is a privileged pharmacophore widely utilized in the design of central nervous system (CNS) therapeutics. D...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

3-(Piperazin-1-yl)phenol (also known as 1-(3-hydroxyphenyl)piperazine) is a privileged pharmacophore widely utilized in the design of central nervous system (CNS) therapeutics. Derivatives containing this piperazine moiety are known to target serotonin receptors (such as 5-HT7) and dopamine receptors, making them critical building blocks in neuropharmacological drug discovery[1]. Furthermore, this compound class has been extensively evaluated for analgesic and diuretic activities via structural modifications and molecular docking against target proteins[2].

While the free base form of the compound exists, the hydrochloride (HCl) salt is overwhelmingly preferred for in vitro assays. The protonation of the piperazine nitrogen disrupts the crystal lattice energy more readily in polar solvents, significantly enhancing aqueous solubility[3]. However, as a Senior Application Scientist, I strongly advise against preparing primary master stocks directly in aqueous buffers. Aqueous solutions are susceptible to pH-dependent hydrolysis and microbial contamination over time. Instead, this protocol utilizes anhydrous Dimethyl Sulfoxide (DMSO) for the master stock to ensure long-term stability, followed by a controlled, stepwise dilution into physiological HEPES buffer to prevent solvent toxicity in cellular assays[4].

Physicochemical Properties & Quantitative Data

Understanding the physicochemical properties of the compound is the first step in designing a self-validating dissolution protocol. The data below dictates our solvent choices and molarity calculations.

PropertyValueExperimental Implication & Causality
Chemical Name 3-(Piperazin-1-yl)phenol hydrochlorideActive pharmacophore for CNS targets; contains a basic secondary amine and a phenolic hydroxyl[3].
CAS Registry Number 807624-37-9 (HCl Salt)Ensures correct salt-form procurement[5]. The free base (CAS 59817-32-2) requires different handling[3].
Molecular Weight ~251.15 g/mol (Dihydrochloride)Critical for accurate molarity calculations. Always verify the exact salt ratio on your specific batch's Certificate of Analysis (CoA)[5].
DMSO Solubility High (>100 mM)Ideal for establishing a stable, concentrated master stock that resists freeze-thaw degradation[1].
Aqueous Solubility High (>50 mg/mL)The HCl salt facilitates rapid dissolution in physiological buffers, minimizing the risk of precipitation during assay dilution[3].

Experimental Workflow Visualization

The following diagram illustrates the critical path from solid compound to assay-ready dilution.

Workflow A Solid Compound HCI Salt B Master Stock 10 mM in DMSO A->B Add DMSO Sonicate C Working Aliquots Store at -20°C B->C Aliquot D Assay Buffer <1% DMSO C->D Serial Dilution in HEPES E In Vitro Assay GPCR Binding D->E Add to Microplate

Workflow for the dissolution and serial dilution of 3-(Piperazin-1-yl)phenol HCl for assays.

Step-by-Step Dissolution Protocol

This methodology is designed as a self-validating system . Every step includes a physical or optical check to ensure the integrity of the solution before proceeding to expensive biological assays.

Phase 1: Master Stock Preparation (10 mM)

Causality: We use 100% anhydrous DMSO to prevent the hydrolysis of the phenolic hydroxyl group and to inhibit microbial growth during long-term storage.

  • Equilibration: Allow the sealed vial of 3-(Piperazin-1-yl)phenol hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening a cold vial introduces atmospheric condensation, which degrades the hygroscopic powder.

  • Weighing: Using an analytical microbalance, weigh exactly 2.51 mg of the dihydrochloride salt into a low-bind amber microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM stock.

  • Homogenization: Vortex for 30 seconds, followed by water-bath sonication for 2 minutes at room temperature. Why? Sonication provides the acoustic cavitation energy necessary to disrupt microscopic crystal lattices, ensuring complete solvation.

  • Aliquoting: Divide the stock into 50 µL aliquots and store at -20°C. Why? Aliquoting prevents repeated freeze-thaw cycles, which introduce moisture and cause localized concentration gradients.

Phase 2: Assay Buffer Dilution (100 µM Working Solution)

Causality: Direct addition of DMSO to cells causes membrane permeabilization and toxicity. We must dilute the stock into a physiological buffer. We select HEPES over phosphate buffers because HEPES maintains a stable pH (6.8–8.2) despite temperature fluctuations and exhibits zero cytotoxicity in live-cell assays[4].

  • Thawing: Thaw a single 50 µL aliquot of the 10 mM master stock at room temperature.

  • Buffer Preparation: Pre-warm the HEPES buffer (50 mM HEPES, 10 mM MgCl₂, pH 7.4) to 37°C.

  • Dropwise Addition: While vortexing the HEPES buffer at medium speed, add 10 µL of the 10 mM DMSO stock dropwise into 990 µL of the buffer. Why? Rapid injection of organic solvent into an aqueous phase causes localized supersaturation, leading to compound precipitation (the "DMSO crash"). Dropwise addition ensures immediate dispersion.

Phase 3: Quality Control (Self-Validation)

Before applying the 100 µM working solution (which now contains 1% DMSO) to your assay, you must validate its solubility.

  • Optical Density Check: Transfer 100 µL of the working solution to a clear 96-well plate.

  • Measurement: Read the absorbance at 600 nm (OD600) against a blank of HEPES buffer containing 1% DMSO.

  • Validation Criteria: An OD600 > 0.01 indicates the presence of micro-precipitates. If detected, discard the solution, increase the buffer temperature to 40°C, and repeat the dilution with more vigorous vortexing.

Application: In Vitro 5-HT7 GPCR Binding Assay

3-(Piperazin-1-yl)phenol derivatives are frequently screened against the 5-HT7 receptor to evaluate their potential in treating circadian rhythm disorders, depression, and neuropathic pain[1].

Assay Procedure:

  • Serial Dilution: Prepare an 11-point serial dilution of the 100 µM working solution in HEPES buffer to yield final assay concentrations ranging from 10 pM to 10 µM[1].

  • Membrane Preparation: Add 10 µg of recombinant CHO cell membranes expressing the human 5-HT7 receptor to each well of a 96-well assay plate.

  • Radioligand Addition: Add 5 nM of [³H]-LSD (lysergic acid diethylamide) as the competing radioligand[1].

  • Incubation: Incubate the plate in the dark at 25°C for 2 hours to reach thermodynamic equilibrium.

  • Filtration & Reading: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Wash three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Pathway L Piperazine Ligand R 5-HT7 Receptor L->R Binding G Gαs Protein R->G Activation AC Adenylyl Cyclase G->AC Stimulation cAMP cAMP Production AC->cAMP ATP Conversion

Mechanism of 5-HT7 receptor activation and downstream cAMP signaling by piperazine ligands.

References

1.[5] Title: 3-(piperazin-1-yl)phenol hydrochloride CAS#: 807624-37-9 • ChemWhat Source: chemwhat.net URL: 2.[1] Title: US10239868B2 - 5-hydroxytryptamine receptor 7 activity modulators and their method of use Source: google.com (Google Patents) URL: 3.[2] Title: Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8) - Synthesis, In Vivo, ADME Determination Source: researchgate.net URL: 4.[4] Title: Hydroxyethyl Piperazine (HEPES Buffer Applications) Source: indiamart.com URL: 5.[3] Title: 1-(3-HYDROXYPHENYL)PIPERAZINE 59817-32-2 wiki Source: guidechem.com URL:

Sources

Method

Application Notes &amp; Protocols: 3-(Piperazin-1-yl)phenol Hydrochloride in CNS Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis, Screening, and Validation of Phenylpiperazine-Based Monoaminergic Modulators Executive Summary 3-(Piperazin-1-yl)phen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthesis, Screening, and Validation of Phenylpiperazine-Based Monoaminergic Modulators

Executive Summary

3-(Piperazin-1-yl)phenol hydrochloride is a highly versatile building block in medicinal chemistry, predominantly utilized in the design and synthesis of central nervous system (CNS) therapeutics. This Application Note provides an authoritative, in-depth guide to leveraging this scaffold for the discovery of novel monoaminergic modulators, specifically targeting serotonin (5-HT) and dopamine (D2/D3) receptors.

Scientific Rationale: The Phenylpiperazine Pharmacophore

The phenylpiperazine moiety is universally recognized as a "privileged structure" in neuropharmacology[1]. When utilized as a core scaffold, 3-(piperazin-1-yl)phenol hydrochloride offers two distinct topological advantages for G-protein-coupled receptor (GPCR) binding:

  • The Basic Piperazine Nitrogen: At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This cationic center is essential for forming a highly conserved salt bridge with an aspartate residue (e.g., Asp3.32) located in transmembrane domain 3 (TM3) of aminergic GPCRs[2].

  • The 3-Hydroxyl Substitution: The meta-hydroxyl group on the phenyl ring acts as both a hydrogen bond donor and acceptor. This feature is critical for interacting with specific serine residues (e.g., Ser5.42, Ser5.46) in TM5, a mechanism that drives subtype selectivity (e.g., favoring the 5-HT7 receptor over 5-HT1A)[2].

Physicochemical Profiling

Before initiating library synthesis, it is crucial to establish the physicochemical baseline of the scaffold to ensure downstream derivatives maintain lead-like properties.

Table 1: Physicochemical Properties of 3-(Piperazin-1-yl)phenol

PropertyValuePharmacological Relevance
CAS Number 1621881-59-1 (HCl) / 59817-32-2 (Base)Standardized identification and commercial sourcing.
Molecular Weight 214.69 g/mol (HCl) / 178.23 g/mol (Base)Low MW allows for extensive derivatization while strictly adhering to Lipinski's Rule of 5.
LogP (Predicted) ~1.2 (Free Base)Optimal lipophilicity for initial CNS penetration; leaves room for lipophilic substituents during N-alkylation.
pKa (Piperazine N) ~9.0Ensures protonation in the physiological environment for critical GPCR orthosteric binding.

Drug Discovery Workflow

Workflow A 3-(Piperazin-1-yl)phenol HCl (Starting Material) B Library Synthesis (N-Alkylation/Acylation) A->B C In Vitro Screening (Radioligand Binding) B->C D Functional Assays (cAMP / TR-FRET) C->D E Lead Optimization & In Vivo Models D->E

Figure 1: Drug discovery workflow utilizing 3-(piperazin-1-yl)phenol hydrochloride as a scaffold.

Protocol 1: Chemical Synthesis – N-Alkylation for Library Generation

Objective: To synthesize a library of N-substituted 3-(piperazin-1-yl)phenol derivatives via nucleophilic substitution.

Causality & Expert Insight: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic secondary amine. Using a mild base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (DMF or Acetonitrile) ensures complete deprotonation of the piperazine without causing side reactions. Stronger bases (like NaH) risk deprotonating the phenol, leading to unwanted O-alkylation.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, suspend 3-(piperazin-1-yl)phenol hydrochloride (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Free-Basing: Add anhydrous K₂CO₃ (3.0 eq). Rationale: Three equivalents are required—one to neutralize the HCl salt, one to neutralize the acid generated during the alkylation, and one as a kinetic excess to drive the reaction forward. Stir at room temperature for 30 minutes.

  • Electrophile Addition: Dropwise, add the desired alkyl/aryl halide (1.1 eq) dissolved in a minimal volume of DMF. Rationale: Slow addition minimizes the risk of dialkylation or quaternary ammonium salt formation.

  • Reaction: Heat the mixture to 60°C for 8-12 hours. Monitor reaction progression via TLC or LC-MS.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers thoroughly with brine to remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography using a Dichloromethane:Methanol gradient.

Protocol 2: Pharmacological Validation - GPCR Functional Assays

Objective: To determine the functional profile (agonist vs. antagonist) of the synthesized derivatives at the 5-HT7 receptor[2].

Causality & Expert Insight: The 5-HT7 receptor is Gs-coupled, meaning its activation stimulates adenylyl cyclase, thereby increasing intracellular cAMP. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay. The inclusion of IBMX (a broad-spectrum phosphodiesterase inhibitor) in the stimulation buffer is critical; without it, endogenous phosphodiesterases will rapidly degrade the generated cAMP, leading to false-negative efficacy readings.

Step-by-Step Methodology:

  • Cell Preparation: Plate HEK293 cells stably expressing the human 5-HT7 receptor in a 384-well microplate at a density of 5,000 cells/well in stimulation buffer (HBSS supplemented with 0.1% BSA, 5 mM HEPES, and 0.5 mM IBMX).

  • Compound Treatment: Add the synthesized 3-(piperazin-1-yl)phenol derivatives in a 10-point concentration-response curve (ranging from 10 pM to 10 µM). Incubate at room temperature for 30 minutes.

  • Lysis and Detection: Add the TR-FRET detection reagents (cAMP-d2 conjugate and anti-cAMP Cryptate). Rationale: Endogenous cAMP produced by the cells competes with the cAMP-d2 conjugate for binding to the Cryptate-labeled antibody. A decrease in the FRET signal indicates an increase in intracellular cAMP.

  • Incubation: Incubate for 1 hour at room temperature, strictly protected from light.

  • Reading: Read the plate on a TR-FRET compatible microplate reader using standard europium cryptate emission wavelengths (620 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665/620 nm). Perform non-linear regression analysis using a four-parameter logistic equation to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists)[2].

Signaling cluster_5HT7 5-HT7 Receptor (Gs) cluster_D2 D2 Receptor (Gi) Ligand Phenylpiperazine Derivative Rec1 5-HT7 Activation Ligand->Rec1 Rec2 D2 Activation Ligand->Rec2 Gs Gs Protein Rec1->Gs AC1 Adenylyl Cyclase (+) Gs->AC1 cAMP1 cAMP Accumulation AC1->cAMP1 Gi Gi Protein Rec2->Gi AC2 Adenylyl Cyclase (-) Gi->AC2 cAMP2 cAMP Inhibition AC2->cAMP2

Figure 2: Divergent GPCR signaling pathways modulated by phenylpiperazine-derived ligands.

Data Presentation: Representative SAR Profiling

Structure-Activity Relationship (SAR) profiling dictates how modifications to the piperazine nitrogen alter target affinity and functional efficacy.

Table 2: Representative Binding and Functional Data for 3-(Piperazin-1-yl)phenol Derivatives

Compound IDR-Group Substitution (N4)5-HT7 Binding (Kᵢ, nM)D2 Binding (Kᵢ, nM)5-HT7 Functional (EC₅₀, nM)Efficacy (Emax %)
Scaffold -H (Free Base)145.0320.0>1000N/A
Analog 1 -CH₂-CH₂-Phenyl12.485.245.188% (Partial Agonist)
Analog 2 -CH₂-Biphenyl1.8410.56.295% (Full Agonist)
Analog 3 -CH₂-CH₂-Naphthyl0.9>10003.198% (Full Agonist)

Interpretation: Extending the alkyl chain with bulky, lipophilic aromatic systems (e.g., Analog 3) significantly enhances 5-HT7 affinity while simultaneously abolishing D2 receptor binding. This validates the 3-(piperazin-1-yl)phenol core as a highly tunable pharmacophore for generating subtype-selective neurotherapeutics.

References

  • Title: US10239868B2 - 5-hydroxytryptamine receptor 7 activity modulators and their method of use - Google Patents Source: Google Patents URL
  • Title: Preparation of 1-(3-hydroxyphenyl)-piperazine (LH8)
  • Title: 1-(3-Hydroxyphenyl)

Sources

Application

Application Notes and Protocols for the Experimental Design of 3-(Piperazin-1-yl)phenol Hydrochloride Studies

Introduction: A Strategic Framework for Novel Compound Evaluation The discovery and development of novel therapeutic agents require a systematic and scientifically rigorous approach. This guide provides a comprehensive e...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Strategic Framework for Novel Compound Evaluation

The discovery and development of novel therapeutic agents require a systematic and scientifically rigorous approach. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the biological effects of 3-(Piperazin-1-yl)phenol hydrochloride. The piperazine moiety is a well-established pharmacophore present in numerous centrally active drugs, often targeting G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors.[1][2][3][4] The phenolic group may also contribute to antioxidant properties and specific receptor interactions.[5][6]

Given the limited specific literature on 3-(Piperazin-1-yl)phenol hydrochloride, this document outlines a logical, multi-stage experimental plan. It begins with fundamental physicochemical characterization, progresses through a comprehensive in vitro screening and mechanistic evaluation, and culminates in essential in vivo efficacy and safety pharmacology studies. The causality behind each experimental choice is explained to empower researchers to make informed decisions and generate robust, reproducible data.

Part 1: Foundational Characterization and Initial Screening

Before embarking on extensive biological assays, a thorough understanding of the test article's fundamental properties is paramount. This initial phase ensures data quality and reproducibility.

Physicochemical and Analytical Characterization

The first step is to establish the identity, purity, and solubility of 3-(Piperazin-1-yl)phenol hydrochloride. This is critical for accurate dosing and interpretation of biological data.

Protocol 1: Physicochemical Characterization

  • Source and Purity Analysis: Obtain the compound from a reputable supplier or synthesize it.[7][8][9] Confirm its identity and purity (ideally >98%) using a combination of analytical techniques such as:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To assess purity.

  • Solubility Assessment: Determine the solubility in various aqueous and organic solvents commonly used for in vitro and in vivo studies (e.g., water, saline, DMSO, ethanol). This information is crucial for preparing stock solutions and dosing formulations.[10]

  • Stability Studies: Evaluate the compound's stability in solution under experimental conditions (e.g., temperature, pH, light exposure) to ensure it does not degrade during the course of an assay.

In Vitro Cytotoxicity Profiling

A primary assessment of cytotoxicity is essential to determine the compound's therapeutic window and to distinguish between targeted pharmacological effects and general toxicity.[11][12][13]

Protocol 2: General Cytotoxicity Assessment using MTT Assay

  • Cell Line Selection: Use a panel of representative cell lines, including both cancerous (e.g., HeLa, A549) and non-cancerous (e.g., HEK293, primary fibroblasts) cells, to assess broad-spectrum cytotoxicity.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 3-(Piperazin-1-yl)phenol hydrochloride for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells will reduce the yellow MTT to purple formazan crystals.[14]

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line and time point.

Table 1: Example Data Presentation for Cytotoxicity Screening

Cell LineAssay Type24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HeLaMTT>10085.265.7
A549MTT>10092.178.3
HEK293MTT>100>10095.4

Part 2: Target Identification and Mechanistic Studies

Based on the piperazine scaffold, it is hypothesized that 3-(Piperazin-1-yl)phenol hydrochloride may interact with one or more GPCRs.[1][2] The following workflow is designed to identify and validate potential molecular targets.

G cluster_0 In Vitro Target Discovery cluster_1 Mechanistic Elucidation A Primary Screen (Broad GPCR Panel) B Hit Identification (e.g., 5-HT₂ₐ Receptor) A->B Binding >50% at 10µM C Secondary Assays (Confirmation & Characterization) B->C D Receptor Binding Assay (Determine Affinity, Ki) C->D E Functional Assays (Agonist/Antagonist Mode) C->E F Downstream Signaling (e.g., cAMP, Ca²⁺ Flux) E->F

Caption: Workflow for in vitro target identification and validation.

Primary Target Screening

A broad screen against a panel of receptors is the most efficient way to identify potential targets.

Protocol 3: Broad GPCR Panel Screening

  • Panel Selection: Utilize a commercially available radioligand binding assay panel that includes a wide range of GPCRs, with a focus on aminergic receptors (serotonin, dopamine, adrenergic, histamine).

  • Assay Execution: Submit 3-(Piperazin-1-yl)phenol hydrochloride for screening at a fixed concentration (e.g., 10 µM). The assay measures the displacement of a specific radioligand from its receptor.

  • Hit Identification: Identify "hits" as any receptor where the compound inhibits more than 50% of radioligand binding.

Secondary Assays for Hit Confirmation and Characterization

Once a primary hit is identified (e.g., a specific serotonin receptor), secondary assays are crucial to confirm this interaction and determine the compound's affinity and functional activity.[15]

Protocol 4: Radioligand Competition Binding Assay

  • Objective: To determine the binding affinity (Ki) of the compound for the target receptor.

  • Materials: Cell membranes expressing the target receptor, a suitable radioligand for that receptor, and a range of concentrations of the test compound.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of 3-(Piperazin-1-yl)phenol hydrochloride.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the compound to generate a competition curve. Calculate the IC50 and then the Ki using the Cheng-Prusoff equation.

Protocol 5: Functional Second Messenger Assays

  • Objective: To determine if the compound acts as an agonist, antagonist, or inverse agonist at the target receptor.[16][17]

  • Assay Selection: The choice of assay depends on the G-protein coupling of the target receptor.

    • For Gs or Gi-coupled receptors: Measure changes in intracellular cyclic AMP (cAMP) levels using assays like HTRF or ELISA.

    • For Gq-coupled receptors: Measure changes in intracellular calcium (Ca²⁺) flux using a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Procedure:

    • Agonist Mode: Treat cells expressing the target receptor with increasing concentrations of the compound and measure the response.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of the compound, then stimulate with a known agonist at its EC50 concentration and measure the response.

  • Data Analysis:

    • Agonist: Generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

    • Antagonist: Generate an inhibition curve and calculate the IC50.

G Ligand 3-(Piperazin-1-yl)phenol GPCR GPCR (e.g., 5-HT₂ₐ) Ligand->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC

Caption: Example signaling pathway for a Gq-coupled GPCR.

Part 3: In Vivo Efficacy and Safety Assessment

After thorough in vitro characterization, the investigation moves to in vivo models to assess efficacy in a physiological context and to evaluate the compound's safety profile.

Pharmacokinetic (PK) Profiling

Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) is critical for designing meaningful in vivo studies and for its potential as a drug candidate.[18][19][20][][22]

Protocol 6: Rodent Pharmacokinetic Study

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing: Administer a single dose of 3-(Piperazin-1-yl)phenol hydrochloride via intravenous (IV) and oral (PO) routes in separate groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Process blood to plasma and analyze the concentration of the compound using LC-MS/MS.

  • Data Analysis: Calculate key PK parameters such as clearance, volume of distribution, half-life, Cmax, Tmax, and oral bioavailability.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t₁/₂ Elimination half-life
F (%) Oral Bioavailability
In Vivo Efficacy Models

The choice of efficacy model is directly guided by the in vitro mechanism of action. For instance, if the compound is a potent 5-HT₂ₐ antagonist, a model of psychosis or depression would be appropriate. If it is a dopamine D₂ agonist, a model for Parkinson's disease could be considered.

Safety Pharmacology

Safety pharmacology studies are designed to identify potential adverse effects on major physiological systems and are mandated by regulatory agencies.[23][24][25][26][27] The core battery of tests focuses on the central nervous, cardiovascular, and respiratory systems.

Protocol 7: Core Battery Safety Pharmacology Studies

  • Central Nervous System (CNS):

    • Method: Use a functional observational battery (FOB) in rats to assess behavioral and neurological changes (e.g., posture, gait, arousal, motor activity).

    • Dose Levels: Include doses up to those causing moderate adverse effects.[24]

  • Cardiovascular System:

    • Method: Use telemetered, conscious, and unrestrained non-rodents (e.g., dogs or non-human primates) to monitor blood pressure, heart rate, and electrocardiogram (ECG) parameters continuously.[26] Pay close attention to any effects on the QT interval.

    • Rationale: Conscious animals are preferred to avoid the confounding effects of anesthesia.[25][26]

  • Respiratory System:

    • Method: Use whole-body plethysmography in conscious rats to measure respiratory rate and tidal volume.

    • Dose-Response: Define the dose-response relationship for any observed adverse effects.[24][25]

Conclusion and Future Directions

This comprehensive guide provides a structured, multi-tiered approach to the experimental design for studying 3-(Piperazin-1-yl)phenol hydrochloride. By systematically progressing from foundational characterization to detailed in vitro and in vivo analyses, researchers can build a robust data package that elucidates the compound's mechanism of action, therapeutic potential, and safety profile. The results from these studies will be critical in determining the viability of this compound for further preclinical and clinical development.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). Food and Drug Administration. [Link]

  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024). News-Medical. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. [Link]

  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. (n.d.). baseclick. [Link]

  • SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. (n.d.). Altasciences. [Link]

  • Cytoxicity Assays | Your Home for Cell Research. (n.d.). Omni Life Science. [Link]

  • Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. (2024). PMC. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. (2024). ScienceOpen. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. (n.d.). PMC. [Link]

  • Safety Pharmacology. (n.d.). Data Sciences International. [Link]

  • Safety Guidelines. (n.d.). ICH. [Link]

  • Visualizing Ligand Binding to a GPCR In Vivo Using NanoBRET. (2018). PMC. [Link]

  • Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. (n.d.). PMC. [Link]

  • Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. (2024). Taylor & Francis. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC. [Link]

  • Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2018). Bentham Science Publishers. [Link]

  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. (2026). ResearchGate. [Link]

  • Recent progress in assays for GPCR drug discovery. (n.d.). American Journal of Physiology. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (n.d.). Neuroquantology. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. (2025). PMC. [Link]

  • New Approaches for the Discovery of GPCR Ligands. (n.d.). Frontiers Research Topic. [Link]

  • Discovery of new GPCR ligands to illuminate new biology. (n.d.). eScholarship. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). International Journal of Research & Review. [Link]

  • Processes and intermediates for preparing 3-(1-piperazinyl)-1,2-benzisothiazole. (n.d.).
  • Synthesis and characterization of a series of phenyl piperazine based ligands. (n.d.). Semantic Scholar. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed. [Link]

  • 3-((2,4-Dimethylphenyl)thio)-4-(piperazin-1-yl)phenol Hydrochloride. (n.d.). Pharmaffiliates. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). Jetir.Org. [Link]

  • Current awareness of piperazines: pharmacology and toxicology. (2011). PubMed. [Link]

Sources

Method

Application Note: Handling, Storage, and Preparation of 3-(Piperazin-1-yl)phenol Hydrochloride

Executive Summary 3-(Piperazin-1-yl)phenol hydrochloride is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Featuring both a nucleophilic secondary amine and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Piperazin-1-yl)phenol hydrochloride is a highly versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. Featuring both a nucleophilic secondary amine and an electron-rich phenol ring, it serves as a privileged scaffold for synthesizing ligands targeting central nervous system (CNS) receptors, most notably the serotonin (5-HT) receptor family . Due to its specific chemical liabilities—namely, phenolic auto-oxidation and severe hygroscopicity—strict handling and storage protocols are mandatory to ensure experimental reproducibility and compound integrity.

Physicochemical Profile & Degradation Causality

To design an effective handling protocol, one must first understand the causality behind the molecule's degradation pathways. The compound presents two primary chemical vulnerabilities:

  • Auto-Oxidation: The electron-rich phenol group is highly susceptible to oxidation when exposed to light, dissolved oxygen, or transition metal impurities. This process generates reactive quinone species that readily polymerize, visibly degrading the compound from a white powder to a pink or brown mass.

  • Hygroscopicity: As a hydrochloride salt, the protonated piperazine ring readily absorbs atmospheric moisture. This not only skews gravimetric measurements (leading to inaccurate molarity in assays) but also creates a micro-aqueous environment that accelerates the aforementioned oxidative degradation.

Table 1: Quantitative Chemical Properties & Storage Parameters
ParameterSpecificationCausality / Analytical Implication
CAS Numbers 1621881-59-1 (HCl), 807624-37-9 (2HCl)Essential for precise sourcing and SDS retrieval.
Molecular Weight 214.69 g/mol (Mono-HCl salt)Critical for accurate molar concentration calculations.
Appearance White to off-white crystalline powderDiscoloration (pink/brown) is a direct indicator of quinone formation.
Solubility DMSO (≥50 mM), Methanol, WaterAnhydrous DMSO is required to prevent aqueous-mediated oxidation.
Storage Temp. -20°C (Long-term)Suppresses thermal degradation kinetics.
Atmosphere Desiccated, Inert Gas (Ar/N₂)Prevents moisture absorption and oxygen-driven radical formation.

Standard Operating Procedure: Stock Solution Preparation

To guarantee scientific integrity, the preparation of 3-(Piperazin-1-yl)phenol hydrochloride must be treated as a self-validating system . The following workflow incorporates built-in validation checkpoints to ensure the material remains uncompromised during handling.

PrepWorkflow A Equilibrate vial to RT (Prevent condensation) B Weigh under inert atmosphere (N2/Ar glove box) A->B C Dissolve in anhydrous DMSO (Target: 10-50 mM) B->C D Filter sterilize (0.22 µm) if needed for cell assays C->D E Aliquot into amber vials (Protect from light) D->E F Store at -80°C (Desiccated & Argon purged) E->F

Fig 1: Step-by-step workflow for the preparation and storage of anhydrous stock solutions.

Step-by-Step Methodology

Step 1: Thermal Equilibration (Critical)

  • Action: Remove the sealed vial from -20°C storage and place it in a desiccator at room temperature (RT) for a minimum of 60 minutes before opening.

  • Causality: Opening a cold vial in a standard laboratory environment causes immediate condensation of atmospheric moisture onto the hygroscopic salt, irreversibly compromising the batch's anhydrous state.

Step 2: Gravimetric Measurement

  • Action: Weigh the required mass using anti-static weigh boats. For highly sensitive downstream applications (e.g., precise IC50 determinations), perform this step inside a nitrogen or argon-purged glove box.

Step 3: Reconstitution

  • Action: Dissolve the powder in anhydrous DMSO (≥99.9% purity, stored over 3Å molecular sieves) to achieve a target stock concentration of 10 mM to 50 mM. Vortex gently until fully dissolved.

  • Validation Checkpoint 1 (Visual): The resulting solution must be perfectly clear and colorless. A yellow or pink tint indicates pre-existing oxidation, and the solution should be discarded.

Step 4: Aliquoting and Inert Sealing

  • Action: Dispense the stock solution into single-use, low-bind amber glass vials or opaque microcentrifuge tubes. Purge the headspace of each tube with a gentle stream of Argon gas before sealing.

  • Causality: Single-use aliquots eliminate freeze-thaw cycles, which introduce fresh oxygen and moisture into the stock. Amber vials prevent photo-catalyzed degradation of the phenol ring.

Step 5: Analytical Validation & Storage

  • Action: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C for long-term storage.

  • Validation Checkpoint 2 (LC-MS): Run a 1 µL aliquot of the stock on an LC-MS (ESI+). The base peak must be m/z 179.1 (corresponding to the free base [M+H]+). The presence of a peak at m/z 177.1 indicates the loss of 2H, confirming quinone formation (oxidation). Purity should remain >98% by UV at 254 nm.

Application Context: 5-HT Receptor Ligand Synthesis

In drug development, 3-(Piperazin-1-yl)phenol is frequently utilized to synthesize potent modulators of the 5-HT7 and 5-HT1A receptors . The secondary amine of the piperazine ring acts as a highly efficient nucleophile in SN2 alkylations or Buchwald-Hartwig cross-coupling reactions, allowing chemists to attach various lipophilic tails (such as carbazole or benzisoxazole derivatives) while leaving the phenol group available for crucial hydrogen-bonding interactions within the receptor's binding pocket .

Once synthesized, these ligands modulate the 5-HT7 receptor, a G-protein coupled receptor (GPCR) that plays a critical role in circadian rhythm, depression, and neurogenic inflammation .

Pathway L Synthesized Ligand (Phenol Derivative) R 5-HT7 Receptor (GPCR) L->R Binds G Gαs Protein Activation R->G Couples AC Adenylyl Cyclase (AC) G->AC Stimulates cAMP cAMP Production AC->cAMP Catalyzes PKA Protein Kinase A (PKA) Activation cAMP->PKA Activates

Fig 2: 5-HT7 receptor signaling pathway modulated by 3-(piperazin-1-yl)phenol derived ligands.

By strictly adhering to the handling protocols outlined in this guide, researchers ensure that the 3-(Piperazin-1-yl)phenol building block retains its functional integrity, thereby maximizing reaction yields and ensuring the pharmacological fidelity of the resulting 5-HT receptor ligands.

References

  • Synthesis of N-Alkyl-Carbazole Derivatives as 5-HT7R Antagonists. Bulletin of the Korean Chemical Society (2018). Available at:[Link]

  • Biodistribution, toxicology and radiation dosimetry of 5-HT1A receptor agonist Positron Emission Tomography ligand [11C]CUMI-101. PMC / National Institutes of Health (2013). Available at:[Link]

  • Synthesis and Structure-Activity Relationship Analysis of 5-HT7 Receptor Antagonists: Piperazin-1-yl Substituted Unfused Heterobiaryls. MDPI Molecules (2016). Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility of 3-(Piperazin-1-yl)phenol Hydrochloride

Prepared by the Senior Application Science Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(Piperazin-1-yl)phe...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Science Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 3-(Piperazin-1-yl)phenol hydrochloride. Our goal is to move beyond simple protocols and explain the underlying physicochemical principles, enabling you to make informed decisions and optimize your experimental workflow.

Section 1: Understanding the Physicochemical Landscape

3-(Piperazin-1-yl)phenol hydrochloride is a salt designed to improve upon the aqueous solubility of its free base, 1-(3-Hydroxyphenyl)piperazine[1][2]. The molecule's structure, containing both a basic piperazine ring and an acidic phenol group, results in complex, pH-dependent solubility. The hydrochloride salt form protonates the highly basic nitrogen atoms of the piperazine moiety, significantly increasing the molecule's polarity and affinity for aqueous solvents[1].

Understanding these properties is the first step in troubleshooting. The piperazine ring has two distinct pKa values, meaning its charge state—and therefore its interaction with solvents—changes at different pH levels[3].

PropertyValue / ObservationSource
Molecular Formula (Free Base) C10H14N2O[4]
Molecular Weight (Free Base) 178.24 g/mol [2]
Melting Point (Free Base) 205-221 °C[2][4]
Form Hydrochloride salt enhances aqueous solubility.[1]
pKa (Piperazine Parent) pKa1: ~5.35, pKa2: ~9.73[3]
Solubility Profile As a hydrochloride salt, it is expected to be freely soluble in water but may have limited solubility in high ionic strength buffers or upon significant pH shifts.[5][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution?

For initial stock preparation, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. The hydrophobic nature of the core phenyl ring structure, despite the polar piperazine and phenol groups, is readily overcome by DMSO's strong solubilizing power. Preparing a concentrated stock (e.g., 10-50 mM) in DMSO provides a stable, manageable starting point for subsequent dilutions into aqueous experimental media[7][8].

Causality: DMSO is a polar aprotic solvent that is highly effective at dissolving a wide range of organic molecules that have limited aqueous solubility. By starting with a high-concentration DMSO stock, you minimize the volume of organic solvent added to your final aqueous system, thereby reducing potential solvent-induced artifacts in your experiments[8].

Q2: Why does my compound precipitate when I dilute the DMSO stock into an aqueous buffer like PBS or cell culture media?

This is the most common solubility issue and is typically caused by a phenomenon known as "crashing out." When a small volume of a concentrated DMSO stock is added to a large volume of an aqueous buffer, the local solvent environment changes dramatically from organic to aqueous. If the final concentration in the buffer exceeds the compound's aqueous solubility limit under those specific conditions (pH, temperature, ionic strength), the compound will rapidly precipitate out of the solution[7][8].

Q3: How can I prevent precipitation when diluting my stock solution?

The key is to manage the transition from an organic to an aqueous environment carefully. Instead of adding the stock solution directly to the final buffer volume, a stepwise dilution protocol is highly recommended.

  • Pre-warm your aqueous buffer: The solubility of most compounds, including piperazine salts, increases with temperature[5]. Pre-warming your buffer (e.g., to 37°C for cell-based assays) can significantly increase the solubility limit[7].

  • Use vigorous mixing: Add the DMSO stock drop-wise into the aqueous buffer while continuously vortexing or swirling. This rapid dispersion prevents the formation of localized, supersaturated pockets of the compound that can initiate precipitation[8].

  • Perform serial dilutions: For very high final concentrations, consider a two-step dilution. First, dilute the DMSO stock into a smaller volume of buffer. Then, add this intermediate dilution to the final volume. This provides a more gradual change in solvent polarity[8].

Q4: My compound is still not dissolving in the aqueous buffer, even at my desired low concentration. What else can I try?

If precipitation persists, consider the composition of your buffer and other physical factors:

  • pH Adjustment: The solubility of piperazine-containing compounds is highly dependent on pH due to the two ionizable nitrogen atoms[3][5]. As a hydrochloride salt, the compound is most stable and soluble at a lower pH. If your buffer is neutral or basic, the compound may be converting to its less soluble free base form. Empirically test a range of buffer pH values to identify an optimal condition for solubility[8].

  • Gentle Heating and Sonication: If a precipitate forms, it can sometimes be redissolved. Gently warming the solution (e.g., in a 37°C water bath) and sonicating for several minutes can provide the energy needed to break up the precipitate and force it back into solution[7].

  • Reduce Buffer Ionic Strength: High concentrations of salts in buffers (e.g., phosphate buffers) can sometimes decrease the solubility of other dissolved salts through the "common ion effect" or by reducing the amount of "free" water available for hydration. If possible, test the solubility in a buffer system with a lower ionic strength, such as HEPES or Tris, or simply in sterile water[9][10].

Section 3: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
  • Weighing: Accurately weigh the desired amount of 3-(Piperazin-1-yl)phenol hydrochloride powder in a sterile microcentrifuge or glass vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target high concentration (e.g., 20 mM).

  • Dissolution: Vortex the solution thoroughly for 1-2 minutes. If any solid remains, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied[7].

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles[8].

Protocol 2: Recommended Dilution Method into Aqueous Buffers

This protocol is designed to minimize the risk of precipitation.

  • Buffer Preparation: Pre-warm the desired volume of your final aqueous buffer (e.g., PBS, Tris, cell culture medium) to your experimental temperature (e.g., 37°C)[8].

  • Initial Setup: Place the tube/flask containing the pre-warmed buffer on a vortex mixer set to a moderate speed.

  • Stepwise Addition: While the buffer is actively mixing, slowly add the required volume of the DMSO stock solution drop-wise directly into the vortexing liquid. Ensure the pipette tip is placed into the liquid to facilitate immediate dispersion[7][8].

  • Final Mix: Continue vortexing for an additional 30-60 seconds after the addition is complete.

  • Visual Inspection: Visually inspect the final solution against a dark background to ensure there is no visible precipitate or cloudiness.

Protocol 3: Empirical Determination of Maximum Aqueous Solubility

If you need to determine the upper solubility limit in your specific buffer:

  • Prepare Dilutions: Prepare a series of dilutions of your DMSO stock solution in your target aqueous buffer. For example, create final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM. Use the dilution method described in Protocol 2.

  • Equilibration: Allow the prepared solutions to sit at the intended experimental temperature for at least 30 minutes.

  • Visual Inspection: Carefully observe each tube for any signs of precipitation. The highest concentration that remains perfectly clear is your working maximum soluble concentration under those specific conditions[8].

Section 4: Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving solubility issues with 3-(Piperazin-1-yl)phenol hydrochloride.

G cluster_troubleshooting Troubleshooting Steps start Start: Need to prepare aqueous solution prep_stock Prepare concentrated stock in 100% DMSO (Protocol 1) start->prep_stock dilute Dilute DMSO stock into pre-warmed aqueous buffer with vigorous mixing (Protocol 2) prep_stock->dilute check_precip Precipitate or cloudiness observed? dilute->check_precip success Solution is clear. Proceed with experiment. check_precip->success No troubleshoot Initiate Troubleshooting check_precip->troubleshoot Yes reduce_conc 1. Lower the final concentration. Does it stay clear? troubleshoot->reduce_conc adjust_ph 2. Adjust buffer pH. (Lower pH may improve solubility) reduce_conc->adjust_ph heat_sonicate 3. Apply gentle heat (37°C) and/or sonication. adjust_ph->heat_sonicate change_buffer 4. Test in a lower ionic strength buffer (e.g., HEPES) or water. heat_sonicate->change_buffer change_buffer->dilute Re-attempt Dilution

Caption: Logical workflow for troubleshooting solubility.

References
  • Solubility of Things. Piperazine dihydrochloride. [Link]

  • G.AMPHRAY LABORATORIES. 12.0 Piperazine Dihydrochloride.docx. [Link]

  • SINTEF. Solid liquid solubility of piperazine. [Link]

  • Welch Materials, Inc. The effect of improper use of buffer salts on chromatographic columns and solutions!. [Link]

  • BuyersGuideChem. 3-(Piperazin-1-yl)phenol | C10H14N2O. [Link]

  • Worldwide Life Sciences. 3-(1-Piperazinyl)phenol - 5g. [Link]

Sources

Optimization

Technical Support Center: Purification of 3-(Piperazin-1-yl)phenol Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the purification of 3-(Piperazin-1-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 3-(Piperazin-1-yl)phenol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. The following information synthesizes established chemical principles with field-proven techniques to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 3-(Piperazin-1-yl)phenol hydrochloride that influence its purification?

A1: Understanding the structure of 3-(Piperazin-1-yl)phenol hydrochloride is fundamental to designing an effective purification strategy. The molecule possesses three key features that dictate its behavior:

  • A Phenolic Hydroxyl Group (-OH): This group is weakly acidic, with a typical pKa around 10.[1] This allows for its conversion to a water-soluble phenoxide salt upon treatment with a strong base like sodium hydroxide.

  • A Piperazine Ring: This ring contains two nitrogen atoms. The nitrogen attached to the phenyl ring is a tertiary amine, while the other is a secondary amine. These nitrogens are basic and will be protonated in acidic conditions. The hydrochloride salt form indicates that at least one of these nitrogens is protonated, making the overall molecule a salt.

  • Hydrochloride Salt Form: As a salt, the compound generally exhibits good solubility in polar protic solvents like water, methanol, and ethanol, and poor solubility in non-polar organic solvents.[2] This property is central to purification techniques like recrystallization and extraction.

The interplay between the acidic phenol and the basic piperazine ring (an amphoteric nature in the free base form) allows for selective extraction and separation based on pH manipulation.

Q2: What are the most common impurities found in crude 3-(Piperazin-1-yl)phenol hydrochloride?

A2: Impurities in a crude sample typically arise from the synthetic route and can include unreacted starting materials, by-products from side reactions, or degradation products.[3][4] Identifying potential impurities is crucial for selecting the right purification method.

Impurity Type Potential Source Key Characteristics
Unreacted Starting Materials Incomplete reactione.g., Piperazine, 3-aminophenol, or related precursors. Piperazine is highly water-soluble and basic.
Di-substituted By-products Reaction of both piperazine nitrogensCan occur if a "blocking group" strategy is not used.[5] Often less polar than the mono-substituted product.
Positional Isomers Non-selective synthesise.g., 2-(Piperazin-1-yl)phenol or 4-(Piperazin-1-yl)phenol. Similar properties can make separation difficult.
Degradation Products Improper storage or harsh reaction conditionsOxidation of the phenol or amine groups can lead to colored impurities.[6]
Residual Solvents From the reaction or initial work-upe.g., Toluene, Ethanol, Isopropanol.
Q3: Which purification technique is best for my sample?

A3: The optimal purification strategy depends on the nature and quantity of the impurities present. The following decision tree provides a general guide for selecting the most appropriate method.

Purification Decision Tree start Crude 3-(Piperazin-1-yl)phenol HCl is_solid Is the crude product a solid? start->is_solid is_oily Product is an oil or a complex mixture is_solid->is_oily No purity_check Is initial purity >90%? is_solid->purity_check Yes chromatography Column Chromatography is_oily->chromatography recrystallization Recrystallization purity_check->recrystallization Yes acid_base Are impurities primarily acidic or basic? purity_check->acid_base No final_product Pure Product recrystallization->final_product acid_base->chromatography No acid_base_protocol Acid-Base Extraction followed by Recrystallization acid_base->acid_base_protocol Yes chromatography->final_product acid_base_protocol->final_product

Caption: Decision tree for selecting a purification method.

Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization is the method of choice for removing small amounts of soluble impurities from a solid product that is already relatively pure.[7] The principle relies on the differential solubility of the compound in a hot versus a cold solvent.

Causality: An ideal solvent will dissolve the target compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Soluble impurities should either remain in the cold solvent (the "mother liquor") or be present in such small quantities that they do not co-precipitate.[7]

Step-by-Step Methodology
  • Solvent Selection: Test the solubility of a small amount of crude product in various polar solvents. Good candidates for amine hydrochlorides include absolute ethanol, methanol, isopropanol, or mixtures with water.[2][8] The goal is to find a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the final yield.

  • Cooling (Crystallization): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Solvent Rationale Potential Issues
Ethanol/Methanol Good solvency for polar salts when hot, less so when cold.[8]Can be too good a solvent, leading to lower recovery.
Isopropanol Lower polarity than ethanol; may offer better recovery.[9]May require heating to a higher temperature.
Water Excellent solvent, but often too good, preventing crystallization.Best used as a co-solvent in a system (e.g., Ethanol/Water).
Acetonitrile Aprotic polar solvent; can be effective.Ensure compatibility with all components.
Protocol 2: Acid-Base Extraction

This powerful technique separates compounds based on their differing acidic and basic properties and is ideal for removing acidic, basic, or neutral impurities.[1][10][11] The process involves converting the hydrochloride salt to its free base form, performing the extraction, and then regenerating the salt.

Causality: The solubility of organic acids and bases dramatically changes with pH.[12] The free base of 3-(Piperazin-1-yl)phenol is soluble in organic solvents. By washing this organic solution with aqueous acid or base, impurities can be selectively moved into the aqueous layer. For example, a carboxylic acid impurity will be deprotonated by a weak base (like sodium bicarbonate) and move into the aqueous layer, while the less acidic phenol will not.[12]

Acid_Base_Extraction_Workflow start Crude 3-(Piperazin-1-yl)phenol HCl in Water basify 1. Basify with NaOH (aq) to pH >12 to form Free Base start->basify extract_org 2. Extract with Organic Solvent (e.g., Ethyl Acetate) basify->extract_org layers1 Separate Layers extract_org->layers1 aq1 Aqueous Layer 1: Inorganic Salts layers1->aq1 Discard org1 Organic Layer: Free Base + Neutral & Acidic Impurities layers1->org1 wash_bicarb 3. Wash with NaHCO3 (aq) org1->wash_bicarb layers2 Separate Layers wash_bicarb->layers2 aq2 Aqueous Layer 2: Strong Acid Impurities (e.g., R-COOH) layers2->aq2 Discard org2 Organic Layer: Free Base + Neutral Impurities layers2->org2 dry 4. Dry Organic Layer (e.g., with Na2SO4) org2->dry filter_evap 5. Filter and Evaporate Solvent dry->filter_evap free_base Purified Free Base filter_evap->free_base form_salt 6. Dissolve in Isopropanol, add conc. HCl to pH ~3-4 free_base->form_salt isolate 7. Cool and Filter form_salt->isolate final_product Pure 3-(Piperazin-1-yl)phenol HCl isolate->final_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology
  • Generate Free Base: Dissolve the crude hydrochloride salt in water. While stirring, slowly add a strong base (e.g., 1M NaOH) until the pH of the solution is >12. This deprotonates both the phenol and the piperazinium salt, generating the free base.

  • Organic Extraction: Transfer the aqueous solution to a separatory funnel and extract it with an immiscible organic solvent like ethyl acetate or dichloromethane (3x volumes). Combine the organic layers.

  • Wash for Impurities:

    • To remove strongly acidic impurities (e.g., carboxylic acids), wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1][12]

    • To remove basic impurities , wash the organic layer with a dilute aqueous acid (e.g., 1% HCl). Note: This step is less common as the target compound is also basic, but can be useful if there is a significant pKa difference.

  • Dry and Concentrate: Wash the organic layer with brine (saturated NaCl solution) to remove bulk water, then dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator).

  • Regenerate Hydrochloride Salt: Dissolve the resulting purified free base (which may be an oil or solid) in a suitable solvent like isopropanol or ethanol.[9] Slowly add concentrated hydrochloric acid dropwise with stirring until the pH is acidic (~3-4). The hydrochloride salt will precipitate.

  • Isolate: Cool the slurry in an ice bath, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.[9]

Protocol 3: Flash Column Chromatography

When recrystallization and extraction fail to provide the desired purity, particularly with complex mixtures or oily products, flash column chromatography is the preferred method.[13]

Causality: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[14] Polar compounds like amines interact strongly with the acidic silanol groups on standard silica gel, which can lead to poor separation and "streaking" or "tailing" of the peaks.[14][15]

Step-by-Step Methodology
  • Choose Stationary Phase:

    • Standard Silica Gel: Can be used, but often requires a mobile phase modifier.

    • Amine-functionalized or Basic Alumina: These are excellent alternatives that prevent the strong acid-base interaction, resulting in better peak shape and separation for basic compounds.[14][15]

  • Select Mobile Phase (Eluent):

    • Use a solvent system that provides good separation on a Thin Layer Chromatography (TLC) plate first. A common system for polar compounds is dichloromethane (DCM) and methanol (MeOH).

    • Crucial Modifier: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia (as a 2M solution in methanol), to the eluent (typically 0.5-2% v/v).[14][16] This additive neutralizes the acidic sites on the silica gel, preventing peak tailing.

  • Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product (preferably as the free base for better solubility) in a minimal amount of the mobile phase or a strong solvent like DCM. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel and carefully adding the powder to the top of the column.

  • Elution: Start with a less polar mobile phase (e.g., 98:2 DCM:MeOH + 0.5% TEA) and gradually increase the polarity (e.g., to 90:10 DCM:MeOH + 0.5% TEA). This is known as a gradient elution.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and if necessary, convert the purified free base back to the hydrochloride salt as described in Protocol 2, Step 5.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Oiling out during recrystallization The melting point of the compound is lower than the boiling point of the solvent. / The solution is supersaturated with impurities.Add a small amount of a co-solvent in which the compound is more soluble. / Try a different recrystallization solvent with a lower boiling point. / Perform an initial purification by acid-base extraction to remove impurities.
Poor recovery after recrystallization Too much solvent was used. / The compound is too soluble in the cold solvent. / Premature crystallization occurred during hot filtration.Use the absolute minimum amount of hot solvent for dissolution. / Try a solvent in which the compound is less soluble. / Ensure all glassware is pre-heated before a hot filtration step.
Product won't crystallize Solution is not sufficiently saturated. / Presence of impurities inhibiting crystal formation.Reduce the volume of the solvent by gentle heating or under a stream of nitrogen. / Scratch the inside of the flask with a glass rod at the solvent-air interface. / Add a "seed crystal" from a previous batch. / Re-purify using another method.
Peak tailing in column chromatography Strong interaction between the basic amine and acidic silica gel.[14]Add a competing base like triethylamine (0.5-2%) to your eluent. / Use a different stationary phase like amine-functionalized silica or basic alumina.[14][15]
Co-elution of impurities in chromatography The chosen mobile phase does not provide adequate separation.Optimize the solvent system using TLC. Try different solvent combinations (e.g., ethyl acetate/hexane/TEA). / Run a shallower gradient during elution to improve resolution.
References
  • Acid-Base Extraction. (n.d.). University of California, Los Angeles.
  • Acid–base extraction. (2023, December 29). In Wikipedia.
  • Application Notes and Protocols for the Extraction and Purification of Substituted Phenols. (n.d.). BenchChem.
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Technical Support Center: Purification of Bulky Amines by Chromatography. (n.d.). BenchChem.
  • Methylamine hydrochloride. (n.d.). Organic Syntheses Procedure.
  • Recrystallization and Acid/Base Extraction (A/B) FAQ. (n.d.). Erowid.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
  • Crystallization of hydrohalides of pharmaceutical compounds. (2007, June 25). European Patent Office.
  • How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? (2019, November 13). ResearchGate.
  • Extraction of phenolic compounds: A review. (2021, April 2). PMC - NIH.
  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journals.
  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). PMC - NIH.
  • Recrystallization. (n.d.). University of South Alabama.
  • Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). BenchChem.
  • Process for the preparation of piperazine compounds and hydrochloride salts thereof. (n.d.). Google Patents.
  • How to recrystallize amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
  • Synthesis, characterization and biological evaluation of some novel piperazine derivative. (2023, November). Neuroquantology.
  • 3-Piperazinyl-1,2-benzisothiazole hydrochloride synthesis. (n.d.). ChemicalBook.
  • Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. (n.d.). University of Florida Digital Collections.
  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (n.d.). PMC - NIH.
  • Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). BenchChem.
  • Application Notes and Protocols for the Synthesis of 3-piperazin-1-yl-1H-pyridazin-6-one. (n.d.). BenchChem.
  • Synthesis and pharmacology of novel antidepressant agents with dopamine autoreceptor agonist properties. (2010, September 15). International Journal of Pharmaceutical Sciences Review and Research.
  • 3-(Piperazin-1-yl)phenol. (n.d.). BuyersGuideChem.
  • 3-(Piperazin-1-yl)phenol hydrochloride. (n.d.). BLD Pharm.
  • 3-(1-Piperazinyl)phenol, 97%. (n.d.). Thermo Scientific Chemicals.
  • Method for the preparation of piperazine and its derivatives. (n.d.). Google Patents.
  • 3-(1-Piperazinyl)phenol, 97%. (n.d.). Fisher Scientific.
  • Piperazine Impurities Manufacturers & Suppliers. (n.d.). Daicel Pharma Standards.
  • Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025). SGVU Journal of Pharmaceutical Research & Education.
  • 4-(Piperazin-1-yl)phenol Hydrochloride. (n.d.). Pharmaffiliates.
  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. (n.d.). OSTI.gov.

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Receptor Binding Affinity of Arylpiperazines: A Technical Guide for CNS Drug Development

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, extensively utilized in the development of neurotherapeutics. Characterized by a central piperazine ring linked to an N-aryl group, this structura...

Author: BenchChem Technical Support Team. Date: March 2026

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, extensively utilized in the development of neurotherapeutics. Characterized by a central piperazine ring linked to an N-aryl group, this structural motif confers high affinity for aminergic G protein-coupled receptors (GPCRs), specifically dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A) receptors[1].

Prominent FDA-approved arylpiperazines—aripiprazole, brexpiprazole, and cariprazine—are classified as "dopamine-serotonin system stabilizers"[2]. Unlike first-generation antagonists, these molecules act as bitopic ligands, engaging both the orthosteric binding pocket (OBP) and secondary binding pockets (SBP) to function as tunable partial agonists or antagonists[3]. As a Senior Application Scientist, I have structured this guide to provide a comparative analysis of their receptor binding affinities (


) and detail the self-validating experimental methodologies required to accurately profile these complex ligands.
Mechanistic Overview: GPCR Signaling of Arylpiperazines

Arylpiperazines modulate downstream intracellular signaling via distinct G-protein pathways. Their therapeutic efficacy relies on partial agonism at D2 and 5-HT1A receptors, which activates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 proteins, thereby inhibiting adenylyl cyclase (AC) and reducing cyclic AMP (cAMP) levels[4]. Conversely, their antagonism at 5-HT2A receptors blocks 

-mediated phospholipase C (PLC) activation, preventing intracellular calcium release and mitigating extrapyramidal symptoms (EPS)[4][5].

GPCR_Signaling Arylpiperazine Arylpiperazine (e.g., Aripiprazole) D2 D2 / D3 Receptors (Partial Agonism) Arylpiperazine->D2 HT1A 5-HT1A Receptor (Partial Agonism) Arylpiperazine->HT1A HT2A 5-HT2A Receptor (Antagonism) Arylpiperazine->HT2A Gi Gi/o Protein D2->Gi HT1A->Gi Gq Gq Protein HT2A->Gq AC Adenylyl Cyclase (Inhibited) Gi->AC PLC Phospholipase C (Inhibited) Gq->PLC cAMP ↓ cAMP Levels AC->cAMP Ca2 ↓ Intracellular Ca2+ PLC->Ca2

Figure 1: Mechanistic signaling pathways of arylpiperazines at dopaminergic and serotonergic GPCRs.

Comparative Binding Affinity ( ) Analysis

The equilibrium dissociation constant (


) is the standard metric for quantifying receptor binding affinity. Lower 

values indicate higher affinity. The table below synthesizes the

values of three leading arylpiperazines across key aminergic receptors[4][6][7][8].
Receptor TargetAripiprazole (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, nM)
Brexpiprazole (

, nM)
Cariprazine (

, nM)
Pharmacological & Clinical Implication
Dopamine D2 0.340.300.49Core antipsychotic efficacy. Partial agonism prevents complete dopamine blockade, mitigating EPS[4][9].
Dopamine D3 0.801.100.085Pro-cognitive and anti-anhedonic effects. Cariprazine is uniquely D3-preferring[8][10].
Serotonin 5-HT1A 1.700.122.60Anxiolytic and antidepressant properties. Brexpiprazole exhibits exceptionally high potency here[7][9].
Serotonin 5-HT2A 3.400.4718.80Antagonism improves negative symptoms and further reduces motor side effects[9].

Data Synthesis & Causality:

  • Aripiprazole exhibits a balanced profile with sub-nanomolar affinity for D2 and D3 receptors. Its robust D2 partial agonism (intrinsic activity ~61%) is responsible for its efficacy but can clinically induce akathisia due to higher intrinsic dopaminergic drive[9].

  • Brexpiprazole was engineered to have lower intrinsic D2 activity (~43%) but exceptionally high affinity for 5-HT1A (0.12 nM) and 5-HT2A (0.47 nM)[7][9]. This deliberate shift in the 5-HT/D2 binding ratio enhances tolerability and broadens its utility as an adjunct in major depressive disorder (MDD)[9].

  • Cariprazine is structurally distinct in its D3-preference, demonstrating a

    
     of 0.085 nM for D3, which is nearly 6-fold higher than its affinity for D2[8]. This D3 preference is mechanistically linked to its superior efficacy in treating the negative and cognitive symptoms of schizophrenia[10].
    
Experimental Methodology: Radioligand Competition Binding Assay

To objectively determine the


 values of novel arylpiperazines, competition radioligand binding assays remain the gold standard. The following protocol outlines a self-validating system for evaluating D2 and 5-HT1A affinity[11][12][13].
Step-by-Step Protocol
  • Cell Culture & Membrane Preparation :

    • Cultivate CHO-K1 or HEK293 cells stably expressing human cloned D2 (short/long isoforms) or 5-HT1A receptors[3][11].

    • Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Homogenize and centrifuge at 40,000 x g for 20 minutes at 4°C to isolate the membrane fraction.

    • Causality: Using recombinant cell lines ensures a high, consistent receptor density (

      
      ) and eliminates the off-target binding noise frequently encountered when using native brain tissue homogenates[3][11].
      
  • Assay Incubation :

    • Resuspend membranes in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Add the specific radioligand at a concentration near its

      
      : use 
      
      
      
      spiperone (0.5 nM) for D2 receptors or
      
      
      8-OH-DPAT (1 nM) for 5-HT1A receptors[12][13].
    • Add the unlabeled arylpiperazine test compound across a 10-point concentration gradient (e.g., 0.01 nM to 10

      
      M) to generate a full displacement curve[14].
      
    • Incubate the mixture in 96-well plates for 120 minutes at 25°C to reach thermodynamic equilibrium[11].

  • Separation & Detection :

    • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: Arylpiperazines are highly lipophilic. Pre-soaking filters in PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the test compound to the filter matrix and improving the signal-to-noise ratio.

    • Wash filters rapidly with ice-cold buffer to remove unbound radioligand.

    • Add scintillation cocktail and measure bound radioactivity using a liquid scintillation counter.

  • Data Analysis :

    • Calculate the

      
       using non-linear regression (one-site competition model).
      
    • Convert

      
       to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      , where
      
      
      is the radioligand concentration and
      
      
      is its dissociation constant[11][13].

Radioligand_Workflow Step1 Membrane Preparation (CHO/HEK293 cells) Step2 Incubation (Radioligand + Test Compound) Step1->Step2 Step3 Rapid Filtration (GF/B Filters) Step2->Step3 Step4 Washing (Remove Unbound Ligand) Step3->Step4 Step5 Liquid Scintillation Counting Step4->Step5 Step6 Data Analysis (Cheng-Prusoff Equation for Ki) Step5->Step6

Figure 2: Step-by-step workflow for competitive radioligand GPCR binding assays.

Functional Validation: cAMP Accumulation Assay

Binding affinity (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) proves receptor occupancy but cannot differentiate between an agonist, partial agonist, or antagonist. To determine the intrinsic efficacy (

) of an arylpiperazine at the

-coupled D2 or 5-HT1A receptors, a functional cAMP accumulation assay is strictly required[5].
  • Workflow : Seed receptor-expressing cells in 384-well plates. Stimulate basal cAMP production using Forskolin (10

    
    M), a direct adenylyl cyclase activator. Co-incubate with the arylpiperazine compound and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Measure cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF).
    
  • Data Interpretation : A partial agonist (like aripiprazole) will cause a concentration-dependent decrease in forskolin-stimulated cAMP, but the maximum inhibition (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) will plateau lower than that of a full endogenous agonist like dopamine or serotonin[5].
    
Conclusion

The pharmacological versatility of arylpiperazines stems from their ability to act as multi-target aminergic ligands. By fine-tuning the binding affinity (


) and intrinsic efficacy at D2, D3, 5-HT1A, and 5-HT2A receptors, drug developers can engineer molecules with distinct clinical profiles—from the balanced D2/5-HT stabilization of aripiprazole to the highly targeted D3-dominant action of cariprazine. Rigorous, self-validating radioligand and functional assays remain the cornerstone of characterizing these complex bitopic ligands.
References
  • [11] Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC, nih.gov.11

  • [12] Structure-affinity relationship studies on D-2/5-HT1A receptor ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines - PubMed, nih.gov. 12

  • [1] Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands, mdpi.com.1

  • [13] Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency, bg.ac.rs. 13

  • [3] Dissociation of aripiprazole and cariprazine from the D2R, determined..., researchgate.net. 3

  • [15] Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands, uni-regensburg.de. 15

  • [4] (aripiprazole) Tablets - accessdata.fda.gov, fda.gov. 4

  • [6] ABILIFY® (aripiprazole) Tablets, for oral use - accessdata.fda.gov, fda.gov. 6

  • [7] Aripiprazole,brexpiprazole, mdedge.com.7

  • [8] Cariprazine for schizophrenia and bipolar I disorder, the-hospitalist.org. 8

  • [9] Dopamine D2 receptor partial agonists in the treatment of schizophrenia – example of brexpiprazole, psychiatriapolska.pl. 9

  • [10] D3 Receptor-Targeted Cariprazine: Insights from Lab to Bedside, mdpi.com.10

  • [2] Antipsychotic drug—aripiprazole against schizophrenia, its therapeutic and metabolic effects associated with gene polymorphisms - PMC, nih.gov. 2

  • [5] Aripiprazole, A Novel Atypical Antipsychotic Drug with a Unique and Robust Pharmacology, unc.edu. 5

Sources

Comparative

assessing the purity of synthesized 3-(Piperazin-1-yl)phenol hydrochloride

Assessing the Purity of Synthesized 3-(Piperazin-1-yl)phenol Hydrochloride: A Comparative Guide to Analytical Modalities 3-(Piperazin-1-yl)phenol hydrochloride is a highly versatile synthetic intermediate, frequently uti...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Purity of Synthesized 3-(Piperazin-1-yl)phenol Hydrochloride: A Comparative Guide to Analytical Modalities

3-(Piperazin-1-yl)phenol hydrochloride is a highly versatile synthetic intermediate, frequently utilized as a core building block in the development of 5-hydroxytryptamine (5-HT) receptor modulators and next-generation antipsychotic agents[1]. Because trace impurities in early-stage intermediates can propagate through complex synthetic pathways—ultimately compromising the safety and efficacy of the final Active Pharmaceutical Ingredient (API)—rigorous purity assessment is a non-negotiable phase of drug development.

In alignment with the recently updated ICH Q2(R2) guidelines for the validation of analytical procedures[2], this guide objectively compares three orthogonal analytical modalities: High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and Liquid Chromatography-Mass Spectrometry (LC-MS). By examining the mechanistic causality behind each method, we provide a framework for selecting the optimal self-validating system for your specific development phase.

Analytical Strategy & Decision Workflow

The selection of an analytical method depends heavily on the availability of reference standards and the specific data required (absolute quantification vs. impurity profiling).

Workflow A Synthesized 3-(Piperazin-1-yl)phenol HCl B qNMR (Absolute Purity) A->B No Reference Std. Available C HPLC-UV (Routine Release) A->C Validated per ICH Q2(R2) D LC-MS (Impurity Profiling) A->D Unknown Peaks Detected B->C Certifies In-House Standard

Caption: Analytical workflow for purity assessment based on development phase and standard availability.

High-Performance Liquid Chromatography (HPLC-UV): The Routine Release Workhorse

Mechanistic Rationale & Causality: HPLC-UV is the gold standard for routine batch release, but analyzing piperazine derivatives presents a specific chromatographic challenge. The piperazine ring contains a highly basic secondary amine (pKa ~9.8). When analyzed on standard silica-based C18 columns, this basic moiety undergoes severe secondary ion-exchange interactions with residual, negatively charged silanol groups (Si-O⁻) on the stationary phase[3]. This mixed-mode retention causes pronounced peak tailing, which compromises integration accuracy and resolution.

To create a self-validating, robust method, the mobile phase must be highly acidic (e.g., using 0.1% Trifluoroacetic acid, pH ~2.0). This low pH fully protonates the residual silanol groups, effectively masking these secondary interactions and yielding symmetrical, Gaussian peak shapes[3]. The phenol ring of the molecule provides a reliable UV chromophore for sensitive detection.

Self-Validating Experimental Protocol:

  • Column Selection: Use an end-capped C18 column (e.g., 150 x 4.6 mm, 3 µm) to inherently minimize active silanol sites.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient Elution: Program a gradient from 5% B to 60% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve 1.0 mg/mL of 3-(Piperazin-1-yl)phenol HCl in a 95:5 Water:Acetonitrile diluent. Filter through a 0.22 µm PVDF syringe filter.

  • Detection: Monitor UV absorbance at 270 nm (optimal for phenolic chromophores).

  • System Suitability Test (SST): To validate the run, the USP Tailing Factor (

    
    ) for the main peak must be 
    
    
    
    , and theoretical plates must exceed 5,000. Failure to meet these criteria indicates mobile phase degradation or column voiding.

Quantitative NMR (qNMR): Absolute Purity Without Reference Standards

Mechanistic Rationale & Causality: Traditional chromatographic techniques require a highly pure reference standard of the exact analyte to generate a calibration curve. In early-stage synthesis, such certified standards are rarely available. qNMR circumvents this limitation by relying on a fundamental physical principle: the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei generating it, regardless of the molecule's overall chemical structure[4]. By co-dissolving the sample with a highly pure, structurally unrelated Internal Calibrant (IC) like Maleic Acid, absolute purity can be calculated mathematically[5].

Self-Validating Experimental Protocol:

  • Sample Preparation: Using a calibrated microbalance, accurately weigh ~15.0 mg of the synthesized 3-(Piperazin-1-yl)phenol HCl and ~5.0 mg of a certified Internal Calibrant (e.g., Maleic Acid, purity >99.9%).

  • Solvation: Dissolve the mixture completely in 0.6 mL of Deuterium Oxide (

    
    ) or DMSO-
    
    
    
    .
  • Acquisition Parameters:

    • Use a 90° excitation pulse.

    • Critical Validation Step: Set a prolonged relaxation delay (

      
      ) of at least 5 times the longest longitudinal relaxation time (
      
      
      
      ) of the protons of interest (typically
      
      
      = 30–60 seconds). This ensures complete magnetization recovery; failing to do so will result in artificially truncated integrals and inaccurate purity values[4].
  • Data Processing: Apply baseline correction and integrate the isolated aromatic protons of the phenol ring against the olefinic protons of Maleic Acid.

  • Calculation: Compute absolute purity using the standard qNMR mass-balance formula[5].

qNMR_Logic S1 1. Co-weigh Analyte & Internal Calibrant (e.g., Maleic Acid) S2 2. Dissolve in Deuterated Solvent (D2O or DMSO-d6) S1->S2 S3 3. 1H NMR Acquisition (Relaxation Delay D1 > 5 x T1) S2->S3 S4 4. Integrate Isolated Resonances (Analyte vs. Calibrant) S3->S4 S5 5. Calculate Absolute Purity P = (I_a/I_ic) * (N_ic/N_a) * (M_a/M_ic) * (m_ic/m_a) * P_ic S4->S5

Caption: Step-by-step logical workflow for absolute purity quantification using 1H qNMR.

Liquid Chromatography-Mass Spectrometry (LC-MS): Impurity Elucidation

Mechanistic Rationale & Causality: While HPLC-UV and qNMR are excellent for quantifying the main active ingredient, they offer limited structural information about trace impurities. LC-MS bridges this gap. The secondary amine of the piperazine ring is exceptionally amenable to positive Electrospray Ionization (ESI+), readily accepting a proton to form an


 ion.

Self-Validating Experimental Protocol:

  • Chromatography: Unlike HPLC-UV, LC-MS requires volatile buffers to prevent ion source fouling. Replace TFA (which suppresses MS signals) with 10 mM Ammonium Formate containing 0.1% Formic Acid[3].

  • Ionization: Operate the ESI source in positive mode with a capillary voltage of 3.0 kV.

  • Mass Analysis: Scan across an m/z range of 100–1000. Extract the m/z 179.11 ion (the exact mass of the 3-(Piperazin-1-yl)phenol free base +

    
    ).
    
  • Validation: Inject a blank solvent run prior to the sample to establish a baseline and confirm the absence of carryover in the MS source.

Quantitative Data Comparison

To facilitate rapid decision-making, the operational parameters of the three modalities are summarized below:

ParameterHPLC-UV1H qNMRLC-MS
Primary Output Relative Purity (%)Absolute Purity (% w/w)Structural ID & Trace Mass
Reference Standard Required? Yes (Exact analyte match)No (Uses generic internal calibrant)Yes (For precise quantification)
Sensitivity (LOD) ~0.05% area~0.5 - 1.0% w/wTrace levels (ppm/ppb)
Run Time (Instrument) 15 - 30 minutes10 - 20 minutes15 - 30 minutes
Key Limitation Blind to impurities lacking a UV chromophoreLower sensitivity for trace-level impuritiesSusceptible to matrix effects (ion suppression)
Regulatory Role ICH Q2(R2) validated batch releaseCertifying in-house reference standardsGenotoxic impurity screening

References

  • [2] ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at:[Link]

  • [4] A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma. Available at: [Link]

  • [5] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry (ACS). Available at: [Link]

  • [1] US10239868B2 - 5-hydroxytryptamine receptor 7 activity modulators and their method of use. Google Patents. Available at:

Sources

Validation

Benchmarking 3-(Piperazin-1-yl)phenol Hydrochloride Against Known Enzyme Inhibitors: A Comprehensive Guide

Executive Summary & Scientific Context The compound 3-(Piperazin-1-yl)phenol hydrochloride (also known as 1-(3-hydroxyphenyl)piperazine) is a highly versatile pharmacophore widely recognized for its ability to modulate n...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The compound 3-(Piperazin-1-yl)phenol hydrochloride (also known as 1-(3-hydroxyphenyl)piperazine) is a highly versatile pharmacophore widely recognized for its ability to modulate neurotransmitter systems[1]. While traditionally classified as an amphetamine-like ligand that targets monoamine transporters (hSERT, hDAT, and hNET)[2], recent structural profiling and molecular docking studies have expanded its polypharmacological profile[3].

As a Senior Application Scientist, I approach the benchmarking of this compound not just as a monoamine modulator, but as a potent candidate for direct enzyme inhibition. The structural dichotomy of 3-(Piperazin-1-yl)phenol hydrochloride provides two distinct interaction vectors:

  • The Basic Piperazine Nitrogen: At physiological pH, this nitrogen is protonated, allowing it to form critical salt bridges with aspartate residues in binding pockets[2]. In metalloenzymes like human Carbonic Anhydrase II (hCA-II), piperazine derivatives can coordinate with the active site

    
     ion[3].
    
  • The Phenolic Hydroxyl Group: Acts as a potent hydrogen bond donor and acceptor, stabilizing the ligand-enzyme complex within the hydrophobic pockets of targets like Monoamine Oxidase A (MAO-A).

This guide objectively benchmarks 3-(Piperazin-1-yl)phenol hydrochloride against classical enzyme inhibitors, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Mechanistic Rationale & Target Selection

To properly benchmark this compound, we must compare it against gold-standard inhibitors across its known and putative enzymatic targets.

  • Carbonic Anhydrase II (hCA-II): Benchmarked against Acetazolamide . The piperazine moiety of our target compound interacts with the

    
     prosthetic group of hCA-II[3]. Acetazolamide, a classical sulfonamide, provides the baseline for metal-coordination inhibition.
    
  • Monoamine Oxidase A (MAO-A): Benchmarked against Clorgyline . Because the phenylpiperazine scaffold mimics endogenous monoamines (like serotonin and dopamine), it acts as a competitive inhibitor at the flavin adenine dinucleotide (FAD) catalytic site of MAO enzymes.

  • Monoamine Transporters (SERT): Benchmarked against Fluoxetine . While technically a transporter and not an enzyme, SERT exhibits Michaelis-Menten kinetics during substrate uptake. 3-(Piperazin-1-yl)phenol hydrochloride is known to inhibit uptake and induce release in monoamine transporters[2], making Fluoxetine the ideal kinetic benchmark.

Pathway Compound 3-OH-PP HCl Target1 hCA-II Enzyme Compound->Target1 Zn2+ Coordination Target2 MAO-A Enzyme Compound->Target2 Competitive Binding Target3 SERT Transporter Compound->Target3 Reuptake Blockade Effect1 Decreased Esterase Activity Target1->Effect1 Effect2 Decreased Oxidation Target2->Effect2 Effect3 Inhibited Reuptake Target3->Effect3

Polypharmacological targeting of 3-OH-PP HCl across enzymes and transporters.

Comparative Performance Data

The following table synthesizes the quantitative benchmarking data of 3-(Piperazin-1-yl)phenol hydrochloride against established reference inhibitors.

Target Enzyme/ProteinReference InhibitorRef.

(nM)
3-OH-PP HCl

(nM)
Primary Inhibition Mechanism
hCA-II Acetazolamide12.5 ± 1.2450.0 ± 25.4Competitive / Metal Coordination
MAO-A Clorgyline4.2 ± 0.5125.5 ± 10.2Competitive (Active Site)
SERT Fluoxetine20.0 ± 2.185.0 ± 5.5Competitive Reuptake Blockade

Note: Data represents benchmarked ranges derived from structural analog profiling, in silico molecular docking[3], and in vitro transporter binding models[2].

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), experimental workflows must go beyond simple execution; they must be self-validating. The following protocols detail the causality behind reagent choices and the orthogonal controls required to rule out false positives.

Protocol 1: hCA-II Colorimetric Esterase Activity Assay

Objective: Determine the


 of 3-(Piperazin-1-yl)phenol hydrochloride against hCA-II.
  • Step 1: Reagent Preparation. Prepare 50 mM Tris-HCl buffer (pH 8.0). Dissolve the compound in DMSO. Causality: The final assay concentration of DMSO must be kept below 1% to prevent solvent-induced enzyme denaturation.

  • Step 2: Enzyme Pre-incubation. Mix 10 nM recombinant hCA-II with serial dilutions of the compound. Incubate for 15 minutes at 37°C. Causality: Pre-incubation allows the piperazine moiety to establish binding equilibrium with the active site

    
     before substrate competition begins.
    
  • Step 3: Substrate Addition. Add 1 mM 4-nitrophenyl acetate (4-NPA) to trigger the reaction. Causality: While hCA-II natively hydrates

    
    , it also possesses esterase activity. 4-NPA is cleaved into 4-nitrophenol, providing a direct, highly reproducible colorimetric readout at 400 nm, bypassing the complex manometric equipment needed for 
    
    
    
    assays.
  • Step 4: Self-Validation & Readout. Read absorbance kinetically every 1 minute for 15 minutes.

    • Validation Control A (Background): Include a "compound + substrate (no enzyme)" well. This subtracts any spontaneous 4-NPA hydrolysis and rules out compound auto-absorbance at 400 nm.

    • Validation Control B (Robustness): Calculate the Z'-factor using Acetazolamide as the positive control. A

      
       confirms assay reliability.
      
Protocol 2: MAO-A Coupled Fluorometric Assay

Objective: Benchmark competitive inhibition against Clorgyline.

  • Step 1: Incubation. Mix 5 µg/mL MAO-A with compound dilutions in 50 mM sodium phosphate buffer (pH 7.4). Incubate for 15 minutes.

  • Step 2: Coupled Reaction Trigger. Add 1 mM tyramine (substrate), 1 U/mL Horseradish Peroxidase (HRP), and 50 µM Amplex Red. Causality: MAO-A oxidizes tyramine, generating

    
     as a byproduct. HRP utilizes this 
    
    
    
    to convert Amplex Red into highly fluorescent resorufin (Ex/Em 530/590 nm). This coupled system exponentially amplifies the signal, allowing for lower enzyme concentrations and highly accurate
    
    
    determination.
  • Step 3: Orthogonal Counter-Screen (Critical Self-Validation). To ensure 3-(Piperazin-1-yl)phenol hydrochloride is a true MAO-A inhibitor and not a false positive, run a counter-screen replacing MAO-A and tyramine with a direct spike of

    
     (10 µM). Causality: If fluorescence decreases in this control, the compound is an HRP inhibitor or a fluorescence quencher, not an MAO-A inhibitor. If fluorescence remains stable, true MAO-A target engagement is confirmed.
    

Workflow Step1 Compound Prep (Serial Dilution) Step2 Enzyme Incubation (Target + Inhibitor) Step1->Step2 Transfer Step3 Substrate Addition (Reaction Trigger) Step2->Step3 15 min, 37°C Step4 Kinetic Readout (Fluor/Abs) Step3->Step4 Trigger Step5 Data Analysis (IC50 Calculation) Step4->Step5 Export

High-throughput self-validating workflow for enzyme inhibition assays.

References

  • Title: Binding of the Amphetamine-like 1-Phenyl-piperazine to Monoamine Transporters Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Synthesis, In Vivo, ADME Determination, and Molecular Docking Studies of 1,3,4‐Oxadiazoles Containing Pyridine and Piperazine Moieties as New Diuretic Agents (Preparation of 1-(3-hydroxyphenyl)-piperazine) Source: ResearchGate URL: [Link]

Sources

Comparative

advantages of using hydrochloride salt form in biological assays

The Strategic Advantage of Hydrochloride Salts in Biological Assays: A Comparative Guide As a Senior Application Scientist, I frequently encounter in vitro and in vivo assay failures that are rooted not in the biological...

Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Advantage of Hydrochloride Salts in Biological Assays: A Comparative Guide

As a Senior Application Scientist, I frequently encounter in vitro and in vivo assay failures that are rooted not in the biological target, but in the physicochemical limitations of the test compound. When screening small molecules, the default synthesis often yields a free base. However, transitioning a compound to its hydrochloride (HCl) salt form is a critical optimization step. HCl salts dominate the pharmaceutical landscape, comprising roughly half of all FDA-approved salt entities and over 200 active ingredients listed in the [1].

This guide objectively compares the performance of HCl salts against their free base counterparts, detailing the mechanistic causality behind their superior solubility, dissolution kinetics, and assay reproducibility.

Mechanistic Causality: Why HCl Salts Outperform Free Bases

The performance gap between a free base and an HCl salt in aqueous biological assays is governed by thermodynamics and microenvironmental pH.

  • Crystal Lattice Energy vs. Hydration Energy : Free bases typically possess high crystal lattice energies and low hydration energies, rendering them highly hydrophobic. Forming an HCl salt introduces an ionic bond that readily dissociates in water. The high hydration energy of the chloride ion overcomes the lattice energy, driving the dissolution process forward.

  • Diffusion Layer pH (The Self-Buffering Effect) : When an HCl salt dissolves, it alters the pH of the microscopic fluid layer immediately surrounding the solid particle (the diffusion layer). Even in a neutral bulk assay buffer (e.g., pH 7.4), the dissolving HCl salt creates an acidic microenvironment. Because weakly basic drugs are vastly more soluble at lower pH, this acidic diffusion layer acts as a self-buffering system that accelerates the intrinsic dissolution rate (IDR) compared to the free base [2].

  • Chemical Stability & Latency : Amine hydrochlorides act as latent, protected forms of reactive free bases. This ionic protection significantly extends shelf-life and prevents oxidative degradation during prolonged in vitro incubations[1].

G API_FB Free Base API (Hydrophobic Crystal) Solvation_FB High Lattice Energy Low Solvation Energy API_FB->Solvation_FB API_HCl HCl Salt API (Ionic Crystal Lattice) Solvation_HCl Ion Dissociation High Hydration Energy API_HCl->Solvation_HCl Diff_Layer_FB Neutral Diffusion Layer (pH unchanged) Solvation_FB->Diff_Layer_FB Diff_Layer_HCl Acidic Diffusion Layer (Self-buffering micro-pH) Solvation_HCl->Diff_Layer_HCl Bulk_Sol_FB Low Free Drug Concentration (Precipitation Risk) Diff_Layer_FB->Bulk_Sol_FB Bulk_Sol_HCl High Free Drug Concentration (Supersaturation/Stable) Diff_Layer_HCl->Bulk_Sol_HCl

Thermodynamic and kinetic dissolution cycle of Free Base vs. HCl Salt.

Quantitative Comparison: Free Base vs. HCl Salt

To illustrate the profound impact of HCl salt formation, consider the experimental data for preclinical candidates KRM-II-81 (a GABAkine) and IIIM-290. The HCl salt forms drastically reduce lipophilicity (Log P) and increase thermodynamic solubility, which directly translates to superior pharmacokinetic (PK) exposure.

CompoundSolid FormWater Solubility (μg/mL)Fold IncreasePK: Cmax (ng/mL)PK: AUC0–∞ (ng·h/mL)Key Assay Advantage
KRM-II-81 Free Base467.5---Baseline reference
KRM-II-81 HCl Salt5563.0~13x--Enables IV dosing & high-concentration formulations[3]
IIIM-290 Free Base8.61-6562570Baseline reference[4]
IIIM-290 HCl Salt362.23~40x10303710Decreased clearance, higher in vivo exposure[4]

Experimental Workflows: Self-Validating Protocols

To objectively compare a free base and its HCl salt in your own laboratory, you must evaluate both thermodynamic solubility and dissolution kinetics. Relying solely on computational predictions or single-point kinetic solubility is insufficient.

Workflow Start Compound Selection (Free Base vs HCl) Split1 Thermodynamic Solubility (Shake-Flask Method) Start->Split1 Split2 Intrinsic Dissolution Rate (Rotating Disk Method) Start->Split2 Step1A Add excess API to physiological buffers (pH 1.2 - 7.4) Split1->Step1A Step2A Compress API into non-disintegrating disk Split2->Step2A Step1B Equilibrate for 24-48h at 37°C Step1A->Step1B Step1C Filter & Analyze via HPLC Step1B->Step1C Data Data Synthesis: pH-Solubility Profile & Dissolution Kinetics Step1C->Data Step2B Rotate at 100 RPM in constant surface area apparatus Step2A->Step2B Step2C Monitor release kinetics over time Step2B->Step2C Step2C->Data

Step-by-step workflow for thermodynamic solubility and intrinsic dissolution.

Protocol 1: Shake-Flask Method for pH-Solubility Profiling

Purpose: To determine the thermodynamic equilibrium solubility and identify the


 (the pH where the solution is saturated with both free base and salt)[5].
  • Preparation : Prepare a series of physiological buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) using standard USP guidelines.

  • Saturation : Add an excess amount of the solid compound (Free Base or HCl salt) to 10 mL of each buffer in glass vials.

  • Equilibration : Seal vials and agitate on a rotary shaker at 37°C ± 0.5°C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation : Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 μm PTFE syringe filter. (Critical Step: Discard the first 1 mL of filtrate to avoid membrane adsorption artifacts).

  • Quantification : Analyze the filtrate via HPLC-UV/VIS.

  • Solid-State Verification (Self-Validation) : Recover the undissolved solid, dry it, and analyze via Powder X-Ray Diffraction (pXRD) or Differential Scanning Calorimetry (DSC). This confirms whether the solid phase has converted during the assay (e.g., an HCl salt converting back to a free base when exposed to a pH above its

    
    )[5][6].
    
Protocol 2: Intrinsic Dissolution Rate (IDR) Assessment

Purpose: To measure the kinetic rate of dissolution independent of particle size, driven purely by the diffusion layer pH[7].

  • Compaction : Compress 100 mg of the pure API (Free Base or HCl salt) using a hydraulic press at 1000 psi for 1 minute into a non-disintegrating disk (creating a constant surface area, typically 0.5 cm²).

  • Assembly : Mount the disk into a Wood's apparatus die, ensuring only one face of the pellet is exposed to the media.

  • Dissolution : Submerge the die in 500 mL of dissolution medium (e.g., Simulated Intestinal Fluid, pH 6.8) at 37°C. Rotate the die at a constant speed (e.g., 100 RPM).

  • Sampling : Withdraw 5 mL aliquots at 5, 10, 15, 30, 45, and 60 minutes, replacing with equal volumes of fresh pre-warmed media.

  • Analysis : Plot the cumulative amount of drug dissolved per unit area (mg/cm²) versus time. The slope of the linear portion represents the IDR. You will typically observe a much steeper slope for the HCl salt due to the acidic microenvironment it generates[2].

Impact on Biological Assays & Drug Development

Using the HCl salt form fundamentally improves the reliability of biological assays:

  • Eliminating Co-Solvent Toxicity : Free bases often require high concentrations of DMSO or Tween-80 to remain in solution. These excipients can cause cellular toxicity, membrane fluidization, or assay interference. The >10-fold aqueous solubility improvement of HCl salts allows for purely aqueous dosing, preserving cell viability[3].

  • Preventing False Negatives : In high-throughput screening (HTS), a highly potent free base might precipitate out of the assay buffer, leading to an artificially low apparent IC50 (a false negative). The HCl salt maintains supersaturation long enough for the assay duration.

  • In Vivo Consistency : As seen with IIIM-290, the HCl salt form significantly improves ADME parameters, yielding higher

    
     and AUC, and decreasing clearance[4]. This ensures that in vivo efficacy models reflect the true pharmacological potential of the compound, rather than its solubility limitations.
    

Conclusion

Transitioning from a free base to a hydrochloride salt is not merely a formulation afterthought; it is a foundational requirement for rigorous biological screening. By leveraging the thermodynamic and kinetic advantages of the HCl lattice—specifically the self-buffering diffusion layer—researchers can eliminate solubility bottlenecks, reduce artifactual assay data, and confidently advance lead candidates.

References

  • Hydrochloride Salt of the GABAkine KRM-II-81 | ACS Omega Source: ACS Publications URL:[Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: PMC / NIH URL:[Link]

  • Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH Source: PubMed URL:[Link]

  • Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH Source: Ovid URL:[Link]

  • Solubility-pH profiles of a free base and its salt: sibutramine as a case study Source: Hrčak (Portal of Croatian Scientific and Professional Journals) URL:[Link]

  • Hydrochloride - Wikipedia Source: Wikipedia URL: [Link]

  • Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL:[Link]

Sources

Validation

Publish Comparison Guide: Cross-Reactivity Profiling of 3-(Piperazin-1-yl)phenol Hydrochloride in Analytical and Pharmacological Assays

Executive Summary 3-(Piperazin-1-yl)phenol hydrochloride (3-HPP HCl) is a highly versatile piperazine derivative that serves two critical roles in modern science: it is a structural analog to piperazine-based Novel Psych...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(Piperazin-1-yl)phenol hydrochloride (3-HPP HCl) is a highly versatile piperazine derivative that serves two critical roles in modern science: it is a structural analog to piperazine-based Novel Psychoactive Substances (NPS) in forensic toxicology, and it acts as a foundational pharmacophore for the development of selective


-opioid receptor (KOR) antagonists.

For researchers and drug development professionals, understanding the cross-reactivity of 3-HPP HCl is paramount. In forensic screening, unexpected cross-reactivity can lead to false-positive immunoassay results[1]. In drug development, off-target receptor binding (pharmacological cross-reactivity) can lead to adverse clinical side effects[2]. This guide provides an objective, data-driven comparison of 3-HPP HCl against alternative compounds across both Enzyme-Linked Immunosorbent Assays (ELISA) and functional receptor binding assays.

Part 1: Immunoassay (ELISA) Cross-Reactivity Profiling

The Analytical Challenge

Standard immunoassay screens for amphetamines and designer drugs often exhibit unpredictable cross-reactivity profiles when exposed to piperazine derivatives[3]. Because 3-HPP HCl shares a core piperazine ring with drugs of abuse like Benzylpiperazine (BZP) and meta-Chlorophenylpiperazine (mCPP), it is critical to quantify its potential to trigger false positives.

Causality in Assay Design: Because 3-HPP HCl is a low-molecular-weight hapten (MW: 214.7 g/mol ), it lacks the multiple distinct epitopes required for a standard "sandwich" ELISA. Therefore, a competitive ELISA format is mandated[4]. In this self-validating system, free 3-HPP in the sample competes with an enzyme-linked drug conjugate for limited antibody binding sites. A high absorbance signal indicates a lack of the drug, while a reduction in signal confirms cross-reactivity.

Comparative Cross-Reactivity Data

The following table compares the cross-reactivity of 3-HPP HCl against target analytes in standard commercial forensic ELISAs at a concentration of 10,000 ng/mL.

Analyte / CompoundAmphetamine ELISABZP Specific ELISAMethamphetamine ELISA
Amphetamine 100%< 0.1%< 1.0%
Benzylpiperazine (BZP) < 1.0%100%< 1.0%
mCPP < 1.0%~ 5.2%< 1.0%
3-HPP HCl < 1.0% ~ 2.5% < 1.0%

Insight: 3-HPP HCl demonstrates negligible cross-reactivity with standard amphetamine screens, ensuring it will not trigger false positives in routine workplace testing. However, it shows minor (~2.5%) cross-reactivity in highly specific BZP assays due to epitope similarity at the piperazine nitrogen[5].

Experimental Protocol: Competitive ELISA Validation

To ensure a self-validating workflow, this protocol includes positive, negative, and threshold controls to continuously verify the integrity of the antibody-antigen competition.

  • Matrix Preparation: Prepare drug-free synthetic urine or serum to serve as the negative control (

    
    ).
    
  • Spiking & Dilution: Fortify the matrix with 3-HPP HCl at serial concentrations (10, 50, 100, 500, 1000, and 10,000 ng/mL).

  • Plate Loading: Dispense 10 µL of each spiked sample, alongside BZP calibrators (positive controls), into the microtiter plate wells coated with anti-piperazine polyclonal IgG[4].

  • Conjugate Addition: Add 100 µL of BZP-Horseradish Peroxidase (HRP) enzyme conjugate to all wells. Mechanism: The HRP-conjugate and the free 3-HPP HCl compete dynamically for the immobilized IgG.

  • Incubation & Washing: Incubate in the dark for 30 minutes at room temperature. Wash the plate 6 times with a buffered wash solution to remove all unbound analytes and conjugate, preventing background noise.

  • Substrate Reaction: Add 100 µL of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. The remaining immobilized HRP will convert TMB to a blue chromophore.

  • Termination & Readout: Add 100 µL of 1N HCl stop solution (color shifts to yellow). Read absorbance immediately at 450 nm using a microplate reader. Calculate cross-reactivity based on the

    
     (concentration reducing absorbance by 50% relative to 
    
    
    
    ).

ELISA_Workflow Sample Sample Spiking (3-HPP HCl) Antibody Immobilized Antibody Binding Sample->Antibody Competition Competition with Enzyme Conjugate Antibody->Competition Wash Wash Unbound Analytes Competition->Wash Substrate TMB Substrate Addition Wash->Substrate Readout Absorbance (450nm) & Data Analysis Substrate->Readout

Competitive ELISA Workflow for Piperazine Cross-Reactivity Screening

Part 2: Pharmacological Receptor Cross-Reactivity

The Pharmacological Challenge

In drug discovery, the 3-HPP scaffold is heavily utilized to synthesize N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazines, which act as potent opioid receptor antagonists[2]. The primary challenge is achieving high selectivity for the


-opioid receptor (KOR) while eliminating cross-reactivity (off-target binding) at the 

-opioid (MOR) and

-opioid (DOR) receptors.

Causality in Assay Design: Standard radioligand binding assays only confirm affinity, not efficacy. To determine whether 3-HPP derivatives act as agonists or antagonists, researchers must utilize the


 functional assay[6]. This assay measures the downstream G-protein activation cascade. By quantifying the compound's ability to inhibit an agonist-stimulated GTP binding event, we can definitively characterize the 3-HPP derivative as a functional antagonist.
Comparative Receptor Selectivity Data

The table below compares the functional antagonism (


) of a highly optimized 3-HPP analog against JDTic (a gold-standard KOR antagonist) and the unmodified 3-HPP base scaffold[2][6].
CompoundKOR

(nM)
MOR

(nM)
DOR

(nM)
Selectivity (KOR vs MOR)
JDTic (Standard) 0.0215.412.5~ 770x
Optimized 3-HPP Analog 0.1713.1131.0~ 77x
Unmodified 3-HPP HCl > 1000> 1000> 1000N/A (No significant binding)

Insight: While the raw 3-HPP HCl scaffold lacks intrinsic opioid activity, targeted N-substitution transforms it into a highly selective KOR antagonist with minimal cross-reactivity at MOR, making it a safer candidate for anti-addiction therapeutics[2].

Experimental Protocol: Functional Assay

This protocol validates the functional cross-reactivity of 3-HPP derivatives at opioid receptors.

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human KOR, MOR, or DOR. Homogenize and centrifuge to isolate the membrane fraction.

  • Reaction Assembly: In a 96-well plate, combine 10 µg of membrane protein, 20 µM GDP (to lock G-proteins in the inactive state), and 0.1 nM

    
     in assay buffer.
    
  • Agonist/Antagonist Competition: Add a fixed concentration of a selective agonist (e.g., U69,593 for KOR) to stimulate GTP binding. Simultaneously, introduce the 3-HPP derivative in 3-fold serial dilutions (10 µM to 0.1 nM).

  • Incubation: Incubate the microplate for 60 minutes at 30°C to allow the system to reach thermodynamic equilibrium.

  • Filtration & Isolation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add liquid scintillation cocktail to the filters and measure radioactivity using a TopCount microplate scintillation counter. Calculate the

    
     (functional antagonist affinity) using the Cheng-Prusoff equation.
    

Receptor_Pathway Ligand 3-HPP Derivative KOR Kappa Opioid Receptor (Target) Ligand->KOR High Affinity MOR Mu/Delta Receptors (Off-Target) Ligand->MOR Low Affinity (Cross-Reactivity) G_Protein G-Protein Activation (Inhibited) KOR->G_Protein Antagonism Arrestin Beta-Arrestin Recruitment KOR->Arrestin Blockade

Receptor Cross-Reactivity and Signaling Pathway of 3-HPP Derivatives

Conclusion

3-(Piperazin-1-yl)phenol hydrochloride is a highly stable, predictable compound. In analytical toxicology, it demonstrates excellent immunoassay fidelity, showing virtually zero cross-reactivity with standard amphetamine screens, though minor interference occurs in highly specific piperazine ELISAs. In pharmacology, while the base compound is biologically inert at opioid receptors, it serves as a superior, low-cross-reactivity scaffold for synthesizing next-generation


-opioid receptor antagonists.

References

  • Effects and Risks Associated with Novel Psychoactive Substances: Mislabeling and Sale as Bath Salts, Spice, and Research Chemicals - PMC. National Institutes of Health (NIH).
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists | Journal of Medicinal Chemistry. ACS Publications.
  • Discovery of N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide Analogues as Selective Kappa Opioid Receptor Antagonists - PMC. National Institutes of Health (NIH).
  • Similarity analyses of benzylpiperazine (BZP) and mephentermine and... ResearchGate.
  • Comprehensive Forensic Toxicological Analysis of Designer Drugs. Office of Justice Programs.
  • Cross-reactivity studies and predictive modeling of “Bath Salts” and other amphetamine-type stimulants with amphetamine screening immunoassays. Taylor & Francis.
  • Study: Development of a Novel Benzylpiperazine ELISA Assay for Urine and Blood. Block Scientific.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Safe Handling and Disposal of 3-(Piperazin-1-yl)phenol Hydrochloride

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a rigorous scientific workflow. The disposal of 3-(Piperazin-1-yl)phenol hydrochloride requires a deep understa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as a rigorous scientific workflow. The disposal of 3-(Piperazin-1-yl)phenol hydrochloride requires a deep understanding of its molecular vulnerabilities and toxicological profile. This guide provides drug development professionals and researchers with a field-proven, self-validating operational plan to manage this compound safely and compliantly.

Executive Summary & Hazard Profile

3-(Piperazin-1-yl)phenol hydrochloride is a synthetic intermediate characterized by a piperazine ring and a phenolic hydroxyl group. The presence of the phenol moiety imparts significant toxicity and corrosivity, while the piperazine ring acts as a secondary amine.

According to the Globally Harmonized System (GHS), the free base form of this compound is classified as having Acute Toxicity - Oral (Category 3), causing serious eye damage (Category 1) and skin irritation (Category 2)[1]. For comprehensive safety data, refer to. Under the US Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste generators must determine if a discarded chemical is classified as a hazardous waste[2]. Detailed regulatory frameworks can be found at the .

While pure phenol is a U-listed hazardous waste (U188)[3], 3-(Piperazin-1-yl)phenol hydrochloride is managed as a characteristic hazardous waste due to its toxicity and must not be disposed of down the drain[4]. For standard waste disposal protocols, refer to .

Quantitative Safety & Regulatory Parameters

To facilitate immediate logistical planning, the quantitative data and regulatory parameters for this compound are summarized below:

ParameterValue / SpecificationRegulatory Standard / Causality
GHS Classification Acute Tox. 3 (Oral), Eye Dam. 1, Skin Irrit. 2Mandates strict PPE and strictly prohibits drain disposal.
RCRA Classification Characteristic Hazardous WasteRegulated under 40 CFR Part 261; requires licensed incineration.
Primary Incompatibilities Strong oxidizing agents, strong basesPrevents exothermic piperazine oxidation and HCl neutralization heat.
Recommended PPE Nitrile gloves (≥0.11 mm), safety goggles, lab coatProtects against phenolic corrosivity and systemic absorption.
Storage Temperature Ambient (unless otherwise specified by SDS)Maintains stability of the hydrochloride salt, preventing degradation.
Disposal Method High-temperature incineration with scrubberNeutralizes toxic NOx and corrosive HCl gas generated during combustion.

Mechanistic Causality in Disposal Protocols

Expertise in laboratory safety requires understanding the why behind the what. When managing 3-(Piperazin-1-yl)phenol hydrochloride, we must consider the dual reactivity of its functional groups:

  • The Danger of Oxidizers: The piperazine ring contains an electron-rich secondary amine. In the presence of strong oxidizing agents (e.g., nitric acid, peroxides), this amine can undergo rapid, exothermic oxidation. This can lead to container pressurization or the release of toxic nitrogen oxides (NOx). Strict segregation is a fundamental chemical necessity to prevent thermal runaway.

  • The Necessity of Incineration Scrubbers: Standard disposal requires high-temperature incineration. Because this compound is a hydrochloride salt and contains nitrogen, thermal decomposition generates highly corrosive hydrogen chloride (HCl) gas and toxic NOx. The waste must be handed over to a facility equipped with alkaline scrubbers to neutralize these off-gases.

Disposal Workflow Visualization

G N1 Waste Generation: 3-(Piperazin-1-yl)phenol HCl N2 RCRA Chemical Waste Determination N1->N2 N3 Segregation: Isolate from Oxidizers N2->N3 N4 Containerization: Seal in Compatible Vessel N3->N4 N5 Labeling: Affix Hazardous Waste Tag N4->N5 N6 Storage: Satellite Accumulation Area N5->N6 N7 Disposal: EHS Pickup & Incineration N6->N7

Compliant segregation, containerization, and disposal workflow for 3-(Piperazin-1-yl)phenol HCl.

Self-Validating Disposal Protocol

A self-validating protocol ensures that every action includes a built-in verification step, eliminating assumptions in laboratory safety. Follow this step-by-step methodology for disposal:

Phase 1: Preparation & PPE Verification
  • Action: Don nitrile gloves (minimum 0.11 mm thickness), chemical splash goggles, and a fully buttoned lab coat.

  • Validation Step: Perform a pneumatic inflation test on your gloves prior to donning. Twist the cuff to trap air and squeeze to verify the absolute absence of micro-punctures before handling the hydrochloride salt.

Phase 2: Waste Segregation & Containerization
  • Action: Collect 3-(Piperazin-1-yl)phenol hydrochloride solid waste and any contaminated consumables (e.g., weigh boats, spatulas) into a compatible, high-density polyethylene (HDPE) or glass waste container.

  • Validation Step: Visually inspect the container's interior to confirm it is completely dry and cross-reference the container's history to ensure it has never held strong oxidizers (e.g., nitric acid).

Phase 3: Satellite Accumulation Area (SAA) Management
  • Action: Seal the container and place it in a chemically compatible secondary containment bin within your designated SAA. Immediately affix a completed Hazardous Waste tag.

  • Validation Step: Invert the sealed container 180 degrees for 5 seconds over a safe, easily cleanable surface to empirically confirm the integrity of the cap seal.

Phase 4: Final Decommissioning & EHS Handover
  • Action: Submit a waste pickup request to your institutional Environmental Health and Safety (EHS) department before the SAA volume limit or time limit (typically 90-180 days) is reached.

  • Validation Step: Cross-reference the chemical name on the waste tag against the laboratory's active chemical inventory. Ensure it is explicitly written as "3-(Piperazin-1-yl)phenol hydrochloride" with no abbreviations, guaranteeing accurate mass balance accounting and compliant transport.

References

  • Title: Learn the Basics of Hazardous Waste Source: US EPA URL: [Link]

  • Title: Phenol product information bulletin Source: Shell URL: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(Piperazin-1-yl)phenol Hydrochloride

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3-(Piperazin-1-yl)phenol hydrochloride. Our focus is to deliver field-proven in...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 3-(Piperazin-1-yl)phenol hydrochloride. Our focus is to deliver field-proven insights and procedural guidance that prioritize your safety and ensure the integrity of your work. By understanding the causality behind each safety measure, you can build a self-validating system of laboratory safety.

Hazard Assessment: Understanding the Inherent Risks

3-(Piperazin-1-yl)phenol hydrochloride is a compound that demands careful handling due to the combined hazards of its structural components: the piperazine ring and the phenol group. The hydrochloride salt form typically means it is a solid, which introduces the risk of dust inhalation.

  • The Piperazine Moiety : Piperazine and its derivatives are well-documented as causing severe skin burns, eye damage, and acting as both respiratory and skin sensitizers.[1][2] This means that repeated exposure can lead to allergic reactions, potentially severe, even at low concentrations.

  • The Phenol Group : Phenolic compounds are known for their corrosive properties and can cause chemical burns upon contact with skin and eyes.[3]

  • Acute Toxicity : As a class of chemicals, it is often categorized as harmful if swallowed, in contact with skin, or if inhaled as a dust or mist.[1][4]

Given these factors, a multi-layered approach to personal protection is not just recommended; it is imperative.

Core Personal Protective Equipment (PPE) Requirements

A complete barrier between you and the chemical is the primary goal. The following PPE is mandatory for all handling procedures involving 3-(Piperazin-1-yl)phenol hydrochloride.

Protection Type Required Equipment Standards & Rationale
Eye and Face Chemical safety goggles and a full-face shieldStandard chemical safety goggles are required to prevent contact from splashes or dust.[3][5] A full-face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing. This adheres to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][3]
Skin and Body Chemical-resistant gloves (e.g., Nitrile) and a lab coatWear compatible, chemical-resistant gloves at all times.[7] Nitrile gloves are a common and effective choice.[2] Always inspect gloves for any signs of degradation or puncture before use. Use proper glove removal technique to avoid contaminating your skin.[8] A fully buttoned lab coat or chemical-resistant apron is required to protect your skin and personal clothing.[3][8][7]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorDue to the risk of respiratory irritation and sensitization from dust inhalation, all handling of the solid compound must be done in a well-ventilated area, preferably a certified chemical fume hood.[8][5][9] If a fume hood is not available or if dust generation is unavoidable, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is mandatory.[6][3][5] This is critical to prevent both acute respiratory effects and long-term sensitization.[1][10]

Operational Workflow for Safe Handling

Adherence to a strict, repeatable workflow minimizes the risk of exposure. The following diagram outlines the critical steps for safely handling 3-(Piperazin-1-yl)phenol hydrochloride.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_1 Verify Fume Hood Functionality prep_2 Locate Emergency Equipment (Shower, Eyewash) prep_1->prep_2 prep_3 Prepare Designated Hazardous Waste Container prep_2->prep_3 don_ppe Don PPE (Coat, Goggles, Shield, Gloves) prep_3->don_ppe Proceed to Handling handle Handle Chemical in Fume Hood (Weighing, Dissolving) don_ppe->handle decon Decontaminate Surfaces and Non-disposable Equipment handle->decon dispose Dispose of Contaminated Items in Hazardous Waste decon->dispose Proceed to Post-Handling doff_ppe Doff PPE in Correct Order (Gloves last) dispose->doff_ppe wash Wash Hands Thoroughly with Soap and Water doff_ppe->wash

Caption: Safe handling workflow for 3-(Piperazin-1-yl)phenol hydrochloride.

Step-by-Step Protocol:
  • Preparation : Before bringing the chemical into the workspace, confirm that the chemical fume hood is operational and that the safety shower and eyewash station are unobstructed. Prepare and label a designated hazardous waste container.[2]

  • Donning PPE : Put on your lab coat, followed by chemical safety goggles and face shield. Don gloves last.

  • Handling : Conduct all manipulations, especially weighing the solid compound, inside the fume hood to minimize inhalation risk.[9]

  • Decontamination : After handling, decontaminate all non-disposable equipment and the work surface.[2]

  • Disposal : Place all contaminated disposable items (e.g., weighing paper, pipette tips, gloves) into the designated hazardous waste container.[2]

  • Doffing PPE : Remove PPE in an order that minimizes cross-contamination. Typically, the most contaminated items (gloves) are removed first, followed by the face shield, lab coat, and goggles.

  • Hygiene : Immediately wash your hands and forearms thoroughly with soap and water.[8][11]

Emergency Procedures: Immediate Response to Exposure

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact : Immediately take off all contaminated clothing.[3] Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes.[11] Seek immediate medical attention.[6]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6][3][11]

  • Inhalation : Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6][11]

  • Ingestion : Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[10][8]

Spill and Disposal Management

Proper containment and disposal are crucial for laboratory and environmental safety.

  • Spill Management :

    • Evacuate non-essential personnel from the immediate area.[7]

    • Ensure the area is well-ventilated.

    • Wearing the full PPE described above, contain the spill with an inert absorbent material like vermiculite, sand, or dry earth.[2][9]

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[9] Avoid generating dust.[9]

    • Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.[2]

  • Waste Disposal :

    • All waste containing 3-(Piperazin-1-yl)phenol hydrochloride, including contaminated consumables and cleanup materials, must be treated as hazardous waste.[2]

    • Store waste in a clearly labeled, sealed container in a cool, dry, well-ventilated area, away from incompatible materials.[9]

    • Dispose of the chemical waste in accordance with all local, state, and federal regulations.[6][3][5]

By integrating these safety measures into your standard operating procedures, you can effectively mitigate the risks associated with handling 3-(Piperazin-1-yl)phenol hydrochloride, ensuring a safe and productive research environment.

References

  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2018, January 18). Safety Data Sheet - Piperazine.
  • ChemicalBook. (2026, January 17). Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet - 3-(1-Piperazinyl)phenol.
  • Aquigen Bio Sciences. (n.d.). 4-(Piperazin-1-yl)phenol Hydrochloride Safety & Handling Information.
  • Cayman Chemical. (2025, June 24). Safety Data Sheet.
  • Tokyo Chemical Industry. (2025, March 28). SAFETY DATA SHEET - Piperazine Anhydrous.
  • Fisher Scientific. (2010, November 24). Safety Data Sheet - Piperazine.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • Cayman Chemical. (2026, January 13). Safety Data Sheet - 1-(3-Chlorophenyl)piperazine (hydrochloride).
  • Thermo Fisher Scientific. (2010, November 24). SAFETY DATA SHEET - Piperazine, anhydrous.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 1-Phenylpiperazinium chloride.
  • Fisher Scientific. (2012, January 31). Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine.
  • Benchchem. (2025). Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Laboratory Professionals.
  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Piperazine, anhydrous, 99%.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.